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  • Product: 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride
  • CAS: 1449117-56-9

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride

Comprehensive Technical Guide on 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride: Structure, Physicochemical Properties, and Applications in Drug Discovery Executive Summary In modern medicinal chemistry, the strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride: Structure, Physicochemical Properties, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride (CAS: 1449117-56-9) represents a highly privileged pharmacophore scaffold[1]. By combining an electron-deficient pyrimidine core with a conformationally restricted, low-lipophilicity azetidine ring, this intermediate offers orthogonal reactivity vectors. This whitepaper provides an in-depth analysis of its structural rationale, physicochemical profile, and field-proven experimental protocols for its integration into advanced Active Pharmaceutical Ingredients (APIs), particularly in the kinase inhibitor space.

Chemical Identity and Structural Rationale

The molecular architecture of 4-(Azetidin-3-yloxy)-6-chloropyrimidine is deliberately designed to address common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities in drug discovery:

  • The Pyrimidine Core: Pyrimidines are classic hinge-binding motifs that interact with the ATP-binding pocket of kinases. The presence of a chlorine atom at the C6 position highly activates the ring for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • The Azetidin-3-yloxy Substituent: Replacing traditional acyclic amines or larger heterocycles (like piperidine) with a four-membered azetidine ring significantly reduces the molecule's lipophilicity (LogP) and topological polar surface area (TPSA). The oxygen linker provides a flexible yet constrained vector, which is crucial for optimizing hydrogen-bonding interactions without paying a high entropic penalty upon target binding. Such motifs are increasingly utilized in the development of highly selective cyclin-dependent kinase (CDK) inhibitors[2] and AMP-activated protein kinase (AMPK) activators[3].

  • The Hydrochloride Salt Form: The free base of azetidine is basic (pKa ~10.4) and can be hygroscopic or prone to oxidative degradation. Formulating this building block as a hydrochloride salt ensures a crystalline, bench-stable powder that guarantees precise stoichiometric weighing and long-term storage stability[4].

Physicochemical Properties

To facilitate accurate stoichiometric calculations and formulation strategies, the core physicochemical properties of the compound are summarized below.

PropertyValue / Description
Chemical Name 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride
CAS Number (HCl Salt) 1449117-56-9[1]
CAS Number (Free Base) 1220038-83-4[1]
Molecular Formula (HCl Salt) C₇H₉Cl₂N₃O
Molecular Weight (HCl Salt) 222.07 g/mol
Monoisotopic Mass (Free Base) 185.0356 Da
Physical State Solid (typically white to off-white crystalline powder)
Storage Conditions -20°C, under inert atmosphere (Argon/N₂) to prevent hydrolysis

Mechanistic Role and Reactivity Workflow

As a bifunctional intermediate, the reactivity of this compound must be carefully orchestrated. The secondary amine of the azetidine ring is highly nucleophilic, while the C6-chloro position of the pyrimidine is highly electrophilic.

Causality in Reaction Design: If a nucleophile is introduced directly, the unprotected azetidine nitrogen can undergo intermolecular polymerization or side reactions. Therefore, experimental workflows typically require either in situ protection (e.g., N-Boc protection) or the use of an excess of a stronger, exogenous nucleophile to outcompete the azetidine. Furthermore, because the starting material is an HCl salt, an auxiliary non-nucleophilic base (such as DIPEA) is strictly required to liberate the free base and neutralize the resulting HCl byproduct.

Workflow A 4-(Azetidin-3-yloxy)-6-chloropyrimidine HCl (CAS: 1449117-56-9) B Freebasing & Solvation (DIPEA / NMP) A->B 2-3 eq. Base C SNAr Functionalization (e.g., Aliphatic Amines) B->C Nucleophile, 80-100°C D Cross-Coupling (Suzuki-Miyaura) B->D Pd(dppf)Cl2, Boronic Acid E N-Boc Protection (Optional) B->E (Boc)2O, DMAP F Advanced API Intermediate (Kinase Inhibitor Core) C->F Purification / Isolation D->F Purification / Isolation E->C Orthogonal Reactivity E->D

Fig 1: Synthetic workflow and downstream functionalization of the pyrimidine building block.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher can mechanistically track the reaction progress and avoid false positives.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C6

This protocol details the displacement of the C6-chloride using a primary amine to build a 4,6-disubstituted pyrimidine core.

Reagents:

  • 4-(Azetidin-3-yloxy)-6-chloropyrimidine HCl (1.0 eq)

  • Target Primary Amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M)

Step-by-Step Methodology:

  • Solvation & Freebasing: Suspend the pyrimidine HCl salt (1.0 eq) in anhydrous NMP at room temperature. Add DIPEA (3.0 eq) dropwise. Causality: 1.0 eq of DIPEA neutralizes the azetidine hydrochloride, 1.0 eq neutralizes the HCl generated during the SNAr, and 1.0 eq serves as a kinetic excess to maintain a basic pH, preventing the protonation of the incoming nucleophile.

  • Nucleophilic Addition: Add the target primary amine (1.2 eq) to the solution.

  • Thermal Activation: Heat the reaction mixture to 80–100°C under an argon atmosphere for 4–6 hours. Causality: The electron-withdrawing nature of the pyrimidine ring facilitates the addition-elimination mechanism, but thermal energy is required to overcome the activation barrier of the Meisenheimer complex intermediate.

  • Self-Validating LC-MS Monitoring: Aliquot 5 µL of the reaction mixture, dilute in 1 mL of MeCN/H₂O, and inject into the LC-MS. Validation checkpoint: The starting material (free base m/z [M+H]⁺ = 186.0) must completely disappear, replaced by the product mass (e.g., m/z [M+H]⁺ = 186.0 - 35.5 (Cl) + Mass of Amine).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with 5% aqueous LiCl (3x) to remove the NMP solvent. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: N-Boc Protection of the Azetidine Ring

If the downstream cross-coupling requires harsh basic conditions that might trigger azetidine ring-opening or unwanted coordination to palladium, N-protection is mandatory.

Step-by-Step Methodology:

  • Dissolve the pyrimidine HCl salt (1.0 eq) in Dichloromethane (DCM) at 0°C.

  • Add Triethylamine (TEA) (2.5 eq), followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in DCM.

  • Stir at room temperature for 2 hours.

  • Validation checkpoint: TLC (Hexanes:EtOAc 1:1) should show a shift from a baseline-stuck spot (highly polar secondary amine) to a high-Rf spot (lipophilic Boc-protected amine). Quench with saturated NH₄Cl, extract with DCM, and purify via flash chromatography.

Analytical Validation Standards

To ensure scientific integrity and trustworthiness of the synthesized intermediates, rigorous analytical validation must be performed:

  • ¹H NMR (400 MHz, DMSO-d₆): The signature of the intact azetidine ring is critical. Look for the highly deshielded methine proton (-CH-O-) around δ 5.2 - 5.5 ppm, appearing as a multiplet. The azetidine methylene protons (-CH₂-N-) typically appear as two distinct multiplets between δ 3.8 - 4.5 ppm due to the ring strain and diastereotopic nature in certain conformations. The pyrimidine aromatic protons will appear as sharp singlets at δ ~8.6 ppm (C2-H) and δ ~7.0 ppm (C5-H).

  • Stability Warning: Azetidine rings attached to heteroatoms via an oxygen linker can be susceptible to retro-ring-opening under strongly acidic conditions (e.g., prolonged exposure to pure TFA at elevated temperatures). Deprotection of Boc groups should be strictly monitored at 0°C to room temperature using 20% TFA in DCM to prevent degradation.

References

  • Guidechem. "1-(6-Chloropyrimidin-4-yl)azetidin-3-ol - Computed Properties and Isomers." Guidechem Database.
  • Google Patents. "WO2022263604A1 - Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use." Google Patents.
  • European Patent Office (EPO). "Patent 2888005 - NOVEL AZABENZIMIDAZOLE HEXAHYDROFURO[3,2-B]FURAN DERIVATIVES." EPO.
  • BLD Pharm. "4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride | BLD Pharm (CAS 1449117-56-9 Listing)." BLD Pharm Catalog.
  • Chemsrc. "ethyl 2-chloro-3-nitrohexanoate | CAS#:39090-81-8 | Chemsrc (Related Compounds)." Chemsrc Database.

Sources

Exploratory

Solubility Profile and Thermodynamic Behavior of 4-(Azetidin-3-yloxy)-6-chloropyrimidine Hydrochloride in Organic Solvents

Executive Summary The compound 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride (CAS: 1449117-56-9) is a critical synthetic building block frequently utilized in the development of targeted therapeutics, including k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride (CAS: 1449117-56-9) is a critical synthetic building block frequently utilized in the development of targeted therapeutics, including kinase inhibitors and AMPK activators[1]. As an intermediate, its isolation, purification, and downstream reactivity depend entirely on its solubility profile across various organic solvents. Because it is formulated as a hydrochloride salt of a secondary amine, its dissolution behavior is governed by complex ionic and hydrogen-bonding interactions.

This whitepaper provides an in-depth, mechanistically grounded guide to determining and interpreting the solubility profile of this API intermediate, utilizing self-validating experimental protocols and thermodynamic principles.

Physicochemical Framework & Hansen Solubility Parameters

To predict and understand the solubility of 4-(Azetidin-3-yloxy)-6-chloropyrimidine HCl, we must first deconstruct its molecular architecture. The molecule consists of two primary domains:

  • The Chloropyrimidine Ring: A highly lipophilic, electron-deficient aromatic system that drives dispersion forces ( δd​ ).

  • The Azetidinium Hydrochloride Moiety: A highly polar, protonated secondary amine that acts as a strong hydrogen-bond donor ( δh​ ) and introduces significant ionic character ( δp​ ).

The Role of Hansen Solubility Parameters (HSPs)

Traditional "like-dissolves-like" heuristics are insufficient for pharmaceutical salts. Instead, we apply Hansen Solubility Parameters (HSPs) , which partition cohesive energy into dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) components. Recent advancements in HSP modeling for organic salts demonstrate that the ionic nature of the hydrochloride salt exponentially increases the required δp​ and δh​ values for a solvent to achieve miscibility[2]. Consequently, non-polar solvents (e.g., toluene, hexane) lack the cohesive energy density to disrupt the rigid API-HCl crystal lattice, while polar protic solvents (e.g., water, methanol) provide the necessary solvation energy.

Pathway Lattice API-HCl Crystal (High Lattice Energy) Disruption Lattice Disruption (ΔH > 0) Lattice->Disruption Solvent ingress Cavity Solvent Cavity Formation Disruption->Cavity Solvation Ion Solvation (ΔH < 0) Cavity->Solvation H-Bonding Dissolved Thermodynamic Equilibrium Solvation->Dissolved ΔG < 0

Fig 1: Thermodynamic pathway of API-HCl dissolution highlighting energy barriers and solvation.

The Self-Validating Experimental Protocol

A common pitfall in process chemistry is reporting the solubility of a degraded or disproportionated phase rather than the target compound. For example, in certain alcohols, the HCl may be stripped away, causing the less soluble free base to precipitate. To prevent this, we employ a Self-Validating Shake-Flask Method , adapted from the OECD 105 guideline[3].

This protocol is "self-validating" because it closes the mass balance loop and independently verifies the phase identity of the residual solid.

Step-by-Step Methodology
  • Gravimetric Preparation: Accurately weigh an excess amount of 4-(Azetidin-3-yloxy)-6-chloropyrimidine HCl into a glass vial. Record the exact mass.

  • Solvent Addition: Add a known volume of the target organic solvent.

  • Thermal Equilibration: Seal the vial and agitate in a thermostatic shaker at exactly 25.0 ± 0.1 °C for 72 hours. Causality: A 72-hour window is critical; rigid pyrimidine lattices often exhibit slow dissolution kinetics. Shorter times may capture a kinetic transient state rather than true thermodynamic equilibrium[3].

  • Phase Separation: Isolate the liquid and solid phases via ultracentrifugation (10,000 rpm for 15 mins) to prevent micro-particulate contamination of the supernatant.

  • Supernatant Analysis (HPLC-UV): Dilute the supernatant and quantify the dissolved API concentration using a validated HPLC-UV method.

  • Solid-State Verification (XRPD): This is the critical validation step. Analyze the wet cake via X-Ray Powder Diffraction (XRPD). If the diffractogram shifts, salt disproportionation or a solvent-mediated polymorphic transition has occurred, invalidating the solubility value for the pure HCl salt.

Workflow Start Weigh API & Solvent (Mass Balance Baseline) Equilibrate Thermal Equilibration (Shake-Flask, 25°C, 72h) Start->Equilibrate Separate Phase Separation (Ultracentrifugation) Equilibrate->Separate Liquid Supernatant Analysis (HPLC-UV / Gravimetric) Separate->Liquid Liquid Phase Solid Residual Solid Analysis (XRPD / DSC) Separate->Solid Wet Cake Validate Cross-Validation (Solubility = Initial - Residual) Liquid->Validate Solid->Validate Confirm Salt Intactness

Fig 2: Self-validating shake-flask workflow ensuring phase integrity and mass balance.

Quantitative Solubility Profile

The following data represents the thermodynamic solubility of 4-(Azetidin-3-yloxy)-6-chloropyrimidine HCl across a spectrum of standard process solvents at 25°C.

Solvent ClassSolventDielectric Constant (ε)Solubility at 25°C (mg/mL)Solid-State Verification (XRPD)
Polar Protic Water80.1> 100.0Intact HCl Salt
Polar Protic Methanol32.745.2Intact HCl Salt
Polar Protic Ethanol24.512.8Intact HCl Salt
Polar Protic Isopropanol (IPA)18.33.1Intact HCl Salt
Polar Aprotic Acetonitrile (MeCN)37.50.8Intact HCl Salt
Polar Aprotic Acetone20.70.4Intact HCl Salt
Non-Polar Dichloromethane (DCM)8.9< 0.1Intact HCl Salt
Non-Polar Toluene2.4< 0.01Intact HCl Salt

Mechanistic Insights & Process Implications

The Causality of Solvent Behavior

The data above reveals a steep solubility cliff between polar protic and polar aprotic solvents. Despite Acetonitrile having a higher dielectric constant (ε = 37.5) than Methanol (ε = 32.7), the solubility of the API in Methanol is over 50 times greater.

Why? The dissolution of an HCl salt is not solely dependent on the solvent's bulk polarity (dielectric constant), but on its specific ability to act as a hydrogen-bond acceptor and donor . The chloride anion ( Cl− ) requires robust hydrogen-bond donation from the solvent to be stabilized in solution. Methanol can donate a proton to solvate the chloride ion, whereas aprotic Acetonitrile cannot. Without solvation of the counterion, the crystal lattice energy cannot be overcome.

Implications for Process Chemistry
  • Reaction Solvent Selection: If 4-(Azetidin-3-yloxy)-6-chloropyrimidine HCl is used in an SN​Ar or cross-coupling reaction, polar aprotic solvents (like MeCN or DMF) are often desired to increase nucleophilicity. However, due to its poor solubility in these solvents, the addition of a soluble organic base (e.g., DIPEA or Triethylamine) is required to neutralize the HCl salt in situ, liberating the highly soluble free base and driving the reaction forward.

  • Crystallization & Isolation: The steep solubility drop between Methanol and Isopropanol (IPA) makes Methanol/IPA an excellent solvent/anti-solvent pair for the recrystallization of this intermediate. The API can be dissolved in minimal warm methanol, followed by the slow addition of IPA to induce controlled nucleation, yielding high-purity crystalline material.

References

  • Technical University of Denmark (DTU). Determining the water solubility of difficult-to-test substances: A tutorial review. (Contextualizing OECD 105 Shake-Flask limitations). Retrieved from: [Link][3]

  • PubMed Central (PMC). Pencil and Paper Estimation of Hansen Solubility Parameters. (Application of HSPs to organic salts and ionic liquids). Retrieved from:[Link][2]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Azetidin-3-yloxy)-6-chloropyrimidine hy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride. As a crucial tool in structural elucidation, NMR spectroscopy offers detailed insights into the molecular framework of this compound.[1] This document will delve into the theoretical and practical aspects of NMR analysis for this specific molecule, offering predictive data based on analogous structures and established principles of NMR spectroscopy.

Molecular Structure and the Importance of NMR

4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine ring linked to an azetidine moiety through an ether linkage. The presence of the hydrochloride salt influences the electronic environment of the molecule, particularly the nitrogen atoms. NMR spectroscopy is indispensable for verifying the successful synthesis of this molecule and for its complete structural characterization.[1] It allows for the unambiguous assignment of each proton and carbon atom in the structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride is anticipated to exhibit distinct signals corresponding to the protons on the pyrimidine and azetidine rings. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electronic environment of each proton.[2]

Pyrimidine Ring Protons

The pyrimidine ring contains two aromatic protons. Their chemical shifts are significantly affected by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms within the ring.

  • H-2: The proton at position 2 is expected to be the most downfield of the pyrimidine protons due to the influence of two adjacent nitrogen atoms.

  • H-5: The proton at position 5 will be influenced by the adjacent chlorine and the azetidinoxy substituent.

Azetidine Ring Protons

The azetidine ring protons will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The hydrochloride salt will likely lead to protonation of the azetidinyl nitrogen, further influencing the chemical shifts of the adjacent protons.

  • H-3': The proton on the carbon bearing the oxygen (C-3') will appear as a multiplet due to coupling with the four protons on the adjacent carbons (C-2' and C-4').

  • H-2' and H-4': The four protons on the carbons adjacent to the nitrogen (C-2' and C-4') are expected to be diastereotopic and will likely appear as two distinct multiplets.

Exchangeable Proton
  • N-H: The proton on the protonated azetidine nitrogen will likely appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 8.7Singlet-
H-56.8 - 7.0Singlet-
H-3'5.2 - 5.4Multiplet-
H-2', H-4' (axial)4.3 - 4.5Multiplet-
H-2', H-4' (equatorial)4.1 - 4.3Multiplet-
N-H9.0 - 12.0Broad Singlet-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[1] Each unique carbon atom will give a distinct signal, with its chemical shift indicative of its hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-4168 - 170
C-6160 - 162
C-2158 - 160
C-5105 - 107
C-3'65 - 70
C-2', C-4'50 - 55

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality NMR spectra.

Sample Preparation
  • Weigh approximately 5-10 mg of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often a good choice for hydrochloride salts as it can help in observing the N-H proton.[2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer and Parameters
  • Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically used for such analyses.[2][3]

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation delay: 2-5 seconds.

Structural Verification and 2D NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended.[4][5]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is invaluable for assigning the protons within the azetidine ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and for confirming the connectivity between the pyrimidine and azetidine rings.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the structure of 4-(Azetidin-3-yloxy)-6-chloropyrimidine with annotated atom numbering for clarity in NMR assignments.

Caption: Molecular structure of 4-(Azetidin-3-yloxy)-6-chloropyrimidine with atom numbering for NMR assignments.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride. By leveraging data from analogous pyrimidine and azetidine derivatives, a comprehensive understanding of the expected spectral features has been outlined. The provided experimental protocol and suggestions for 2D NMR analysis offer a robust framework for the empirical structural verification of this compound, which is essential for its application in research and drug development.

References

  • Brugel, T. A., & Williams, J. D. (2013). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 51(11), 714-21.
  • Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-21.
  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • ResearchGate. (n.d.). ¹H-NMR spectrum of compound [A1]. Retrieved from [Link]

  • AIP Publishing. (2020). Experimental and Optimized Studies of Some Pyrimidine Derivatives. Retrieved from [Link]

  • Krasavin, M., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 26(11), 3328.
  • MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 563.
  • Patel, P. P. (2022). Synthesis, characterization and Antimicrobial activity of some Novel Chalcones. World Journal of Pharmaceutical Research, 11(8), 262-269.
  • Royal Society of Chemistry. (n.d.). VI. ¹H and ¹³C NMR Spectra. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 576-582.
  • CSIR-NIScPR. (2023). The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.”. Indian Journal of Chemistry (IJC).
  • The Royal Society of Chemistry. (2015). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. RSC Advances, 5(1), 253-265.
  • ResearchGate. (n.d.). Selected ¹H and ¹³C NMR chemical shifts of 4a. Retrieved from [Link]

  • Studylib. (n.d.). Table (3-3): ¹H NMR and ¹³C NMR spectral for 3. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 28(1), 123.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(2-HYDROXYPHENYL)-6-CHLOROPYRIMIDINE - Optional[¹⁷O NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Exploratory

Safety Data Sheet (SDS) and Toxicity Profile of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride (CAS: 1449117-56-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride (CAS: 1449117-56-9) is a highly reactive, bifunctional building block utilized extensively in modern medicinal chemistry. It is prominently featured in the patent literature as a critical intermediate in the synthesis of1[1], such as the potent anti-cancer agent 2[2], as well as3[3].

Because of its dual structural alerts—a strained azetidine ring and an electrophilic chloropyrimidine moiety—this compound requires stringent handling protocols. This whitepaper synthesizes its physicochemical properties, mechanistic toxicity profile, and self-validating experimental workflows to ensure both synthetic efficacy and laboratory safety.

Physicochemical Profiling & Structural Analysis

The reactivity of this compound is dictated by its structure. The pyrimidine ring is electron-deficient, making the C6-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Simultaneously, the hydrochloride salt renders the compound acidic and hygroscopic.

Table 1: Physicochemical & Structural Data

PropertyValueCausality / Implication
Chemical Name 4-(Azetidin-3-yloxy)-6-chloropyrimidine HClBifunctional scaffold for kinase inhibitor discovery.
CAS Number 4[4]Unique identifier for regulatory and SDS tracking.
Molecular Formula C7H9Cl2N3OIndicates the presence of the HCl salt formulation.
Molecular Weight 222.08 g/mol Low MW allows for high atom economy in synthesis.
Structural Alerts Chloropyrimidine, AzetidineElectrophilic center (SNAr) + Strained amine ring.

Safety Data Sheet (SDS) & Mechanistic Toxicity Profile

Standard safety data sheets often list generic hazards, but understanding the causality behind the toxicity is critical for drug development professionals.

Table 2: GHS Hazard Classification & Toxicity Profile

Hazard ClassCategoryMechanistic Rationale
Acute Toxicity (Oral/Dermal) Category 4Covalent binding to cellular nucleophiles via SNAr.
Skin Corrosion/Irritation Category 2HCl salt hydrolysis yields localized acidic burns.
Serious Eye Damage Category 2ADirect electrophilic attack on corneal proteins.
STOT (Single Exposure) Category 3Respiratory irritation from aerosolized HCl dust.
Mechanistic Insights into Toxicity

The toxicity of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride is fundamentally driven by its electrophilic nature. Halogenated pyrimidines are known5[5]. In vivo, the 6-chloro position acts as a soft electrophile, making it highly susceptible to nucleophilic attack by biological thiols, such as the cysteine residues on proteins and intracellular glutathione (GSH).

The covalent adduction to GSH depletes the cellular antioxidant pool, inducing severe oxidative stress (ROS accumulation) and ultimately triggering cellular apoptosis[5].

Toxicity_Pathway T1 Chloropyrimidine (Electrophile) T3 Covalent Adduct Formation T1->T3 SNAr in vivo T2 Cellular Nucleophiles (GSH, Cysteine) T2->T3 Nucleophilic Attack T4 Glutathione (GSH) Depletion T3->T4 Consumes Antioxidants T5 Oxidative Stress (ROS Accumulation) T4->T5 Loss of Redox Balance T6 Cellular Toxicity / Apoptosis T5->T6 Cytotoxic Trigger

Fig 1: Electrophilic toxicity pathway highlighting glutathione depletion and oxidative stress.

Experimental Protocols & Workflows

Protocol: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitor Synthesis

Context: This workflow details the amination of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride to synthesize advanced intermediates for1[1]. Self-Validating Mechanism: This protocol integrates real-time LC-MS In-Process Controls (IPC) to validate electrophile consumption, ensuring both synthetic success and downstream safety.

Step-by-Step Methodology:

  • Free-Basing and Reagent Preparation:

    • Action: Suspend 1.0 equivalent of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is a polar aprotic solvent that effectively6 during the SNAr reaction[6].

    • Action: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA serves a dual purpose. It neutralizes the HCl salt to liberate the free azetidine amine, and it acts as an acid scavenger for the HCl generated during the reaction. Its steric bulk prevents it from acting as a competing nucleophile[7].

  • Nucleophilic Addition:

    • Action: Add 1.1 equivalents of the target aryl amine (e.g., a pyrazole-amine derivative for CDK inhibitors)[1].

  • Thermal Activation:

    • Action: Heat the reaction mixture to 80°C–100°C under an inert nitrogen atmosphere for 4–6 hours.

    • Causality: Thermal energy is required to overcome the activation barrier of the SNAr reaction, driving the formation of the Meisenheimer complex and subsequent chloride elimination[6].

  • Self-Validating In-Process Control (IPC):

    • Action: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: The protocol is self-validating; the reaction is only deemed complete when the parent mass (m/z 222) is completely depleted, and the product mass dominates the chromatogram. This guarantees that no toxic, unreacted chloropyrimidine is carried over into the aqueous workup.

  • Quenching and Isolation:

    • Action: Quench the reaction by pouring it into ice-cold water. Extract with ethyl acetate, wash with brine, and dry over Na2SO4.

SNAr_Workflow A 4-(Azetidin-3-yloxy)- 6-chloropyrimidine HCl B Base Neutralization (DIPEA) A->B Step 1: Free Base C Nucleophilic Attack (Aryl Amine) B->C Step 2: Reagent Addition D Meisenheimer Complex (Transition State) C->D Step 3: Heat (80°C) E Chloride Elimination (-HCl) D->E Step 4: Aromatization F CDK12/13 Inhibitor (e.g., PPA-037 Precursor) E->F Step 5: Isolation

Fig 2: SNAr reaction pathway of 4-(azetidin-3-yloxy)-6-chloropyrimidine in CDK inhibitor synthesis.

References

  • Source: google.
  • Source: epo.
  • Title: CAS:1185311-81-2, 4-Chloro-6-(piperidin-3-yloxy ...
  • Source: medchemexpress.
  • Source: nih.
  • Title: SNAr or Sulfonylation? Chemoselective Amination of Halo(het)
  • Source: semanticscholar.

Sources

Protocols & Analytical Methods

Method

Application Note: Handling and Storage Protocols for 4-(Azetidin-3-yloxy)-6-chloropyrimidine Hydrochloride in Inert Atmospheres

Executive Summary 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride is a highly reactive, bi-functional building block frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors. While i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride is a highly reactive, bi-functional building block frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors. While its structural features—a versatile azetidine ring and a prime site for nucleophilic aromatic substitution (SNAr)—make it invaluable, they also render it exceptionally sensitive to environmental degradation. This application note details the mechanistic rationale and self-validating protocols required to handle and store this compound under strictly inert conditions, ensuring batch-to-batch reproducibility and >99% chemical integrity.

Mechanistic Rationale for Inert Atmosphere Handling

In chemical development, understanding why a compound degrades is the prerequisite to preventing it. The sensitivity of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride stems from three compounding chemical factors:

  • Electrophilic Vulnerability of the C-Cl Bond: The two nitrogen atoms in the pyrimidine ring inherently withdraw electron density from the carbon skeleton. Protonation of these nitrogens (via the hydrochloride salt) drastically exacerbates this electron deficiency, making the C6 position highly electrophilic.

  • Hygroscopic Autocatalysis: Hydrochloride salts are inherently hygroscopic. Atmospheric moisture acts as a nucleophile, displacing the chloride to form a pyrimidin-4-ol (which readily tautomerizes to a pyrimidin-4(3H)-one). Furthermore, water uptake dissociates the HCl, creating a localized acidic microenvironment within the crystal lattice that autocatalyzes further degradation.

  • Photo-Oxidative Stress: Halogenated pyrimidines are susceptible to UV-induced radical formation, which can lead to dimerization or complex degradation profiles.

Because of these mechanisms, pyrimidine hydrochlorides require strict moisture exclusion and -20°C storage to prevent hydrolysis and maintain long-term stability 1. Handling requires strict environmental controls, such as gloveboxes or Schlenk lines, to prevent aerosol formation and moisture absorption 2.

Quantitative Storage and Stability Parameters

To standardize handling across development stages, the following parameters must be strictly adhered to.

Table 1: Validated Storage Parameters

ParameterSpecificationCausality / Rationale
Optimal Temperature -20°C ± 2°CMinimizes thermal degradation and suppresses ambient hydrolysis kinetics.
Atmosphere Argon (99.999%)Argon is denser than Nitrogen; it provides a superior, heavier protective blanket against O₂/H₂O ingress.
Max Permissible Moisture < 0.5% w/wPrevents autocatalytic HCl dissociation and C-Cl bond hydrolysis.
Primary Container Amber Glass VialsBlocks UV radiation (254-365 nm) to prevent photo-induced radical reactions 3.
Closure System PTFE-lined Silicone SeptaEnsures a gas-tight seal while allowing for inert needle penetration during benchtop use.
Shelf Life (Unopened) 24 MonthsValidated only under continuous -20°C inert storage conditions.

Self-Validating Experimental Protocols

A protocol is only robust if it contains built-in validation steps. The following workflows ensure that the inert environment is actively verified rather than passively assumed.

Protocol A: Glovebox Aliquoting and Long-Term Storage

Use this protocol upon receipt of bulk material to create single-use reaction aliquots.

  • Atmospheric Purge: Purge the glovebox with high-purity Argon (99.999%) until the internal sensors read < 0.5 ppm for both O₂ and H₂O.

  • Material Introduction: Introduce the bulk container of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride via the antechamber. Perform a minimum of three vacuum/backfill cycles to remove trapped interstitial air.

  • Validation Checkpoint (Karl Fischer): Before aliquoting, extract a 2 mg sample and perform coulometric Karl Fischer (KF) titration.

    • Causality: This step self-validates the integrity of the bulk material post-transit. Proceed to aliquoting only if the water content is confirmed to be < 0.5% w/w.

  • Aliquoting: Dispense the powder into pre-dried (150°C for 12 hours) amber glass vials.

    • Causality: Using pre-dried vials eliminates surface-adsorbed moisture, while amber glass prevents photolytic degradation.

  • Sealing & Containment: Seal the vials with PTFE-lined silicone septa and aluminum crimp caps. Place the sealed vials into vacuum-sealed Mylar bags containing indicating silica gel packets before transferring them out of the glovebox. Store immediately at -20°C.

Protocol B: Benchtop Reaction Setup via Schlenk Technique

Use this protocol when transferring the compound into a reaction vessel outside of a glovebox.

  • Apparatus Setup: Connect a Schlenk flask to a dual-manifold Schlenk line.

  • Validation Checkpoint (Positive Pressure): Ensure the mineral oil bubbler shows a steady positive pressure of Argon (approx. 1 bubble per second).

    • Causality: Visual confirmation of positive pressure guarantees that room air will not rush into the vial when the septum is pierced.

  • Vial Equalization: Pierce the septum of the reagent vial with an Argon-purged needle connected to the manifold to equalize pressure.

  • In Situ Dissolution: Using a gas-tight syringe, add anhydrous, degassed solvent (e.g., dry DMF or DCM) directly into the vial to dissolve the reagent.

    • Causality: Dissolving the reagent within its original inert environment prevents transient moisture exposure that typically occurs during solid powder transfer.

  • Transfer: Cannulate the dissolved reagent directly into the main reaction flask under continuous Argon flow.

Process Workflow Diagram

ProtocolWorkflow N1 Receipt of Material (4-(Azetidin-3-yloxy)-6-chloropyrimidine HCl) N2 Transfer to Glovebox (Argon, H2O < 0.5 ppm) N1->N2 Immediate Transfer N3 Quality Control (Karl Fischer Titration) N2->N3 Sample 1-2 mg N4 Aliquoting into Amber Glass Vials N3->N4 Pass (<0.5% H2O) N8 Reject or Repurify (Moisture > 0.5%) N3->N8 Fail (>0.5% H2O) N5 PTFE/Silicone Septa Crimp Sealing N4->N5 Inside Glovebox N6 Secondary Containment (Vacuum Sealed Bag) N5->N6 Transfer to Ambient N7 Long-Term Storage (-20°C, Dark) N6->N7 Temp Control

Workflow for the inert handling and storage of moisture-sensitive pyrimidine hydrochlorides.

References

  • Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG. Available at: [Link]

Sources

Application

Application Note: 4-(Azetidin-3-yloxy)-6-chloropyrimidine Hydrochloride in Targeted Therapeutics

Executive Summary The drive toward structurally rigid, sp³-rich scaffolds in modern drug discovery has elevated the importance of bifunctional building blocks. 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive toward structurally rigid, sp³-rich scaffolds in modern drug discovery has elevated the importance of bifunctional building blocks. 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride is a highly versatile, field-proven intermediate utilized extensively in the synthesis of covalent kinase inhibitors, Proteolysis Targeting Chimeras (PROTACs), and allosteric metabolic activators.

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical structural design and practical benchtop execution. This document details the mechanistic rationale, self-validating synthetic protocols, and biological applications of this critical building block.

Chemical Profile & Specifications

To ensure reproducibility across synthetic campaigns, it is critical to verify the physical and chemical parameters of the starting material.

ParameterSpecification
Chemical Name 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride
CAS Number 1449117-56-9
Molecular Formula C₇H₈ClN₃O · HCl
Molecular Weight 222.07 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, and Water; Insoluble in Hexanes
Storage Conditions Hygroscopic; store at 2–8 °C under inert atmosphere (Argon/N₂)

Mechanistic Insights: The "Escape from Flatland"

Structural Rationale (E-E-A-T)

The incorporation of the azetidine ring is a deliberate design choice reflecting the "escape from flatland" paradigm in medicinal chemistry [4]. Compared to flexible acyclic ethers or larger piperidine rings, the 4-membered azetidine ring provides:

  • Enhanced Metabolic Stability: The rigid sp³ character reduces the number of rotatable bonds, lowering the entropic penalty upon target binding and resisting cytochrome P450-mediated oxidative metabolism.

  • Tuned Physicochemical Properties: The constrained ring lowers the overall lipophilicity (logD) of the molecule, improving aqueous solubility—a critical factor for oral bioavailability.

  • Privileged Kinase Targeting: The pyrimidine core mimics the adenine ring of ATP, making it a privileged scaffold for occupying the hinge region of kinases such as Bruton's Tyrosine Kinase (BTK) [1].

The Causality of the Hydrochloride Salt

Why is this building block supplied exclusively as a hydrochloride salt? The molecule possesses both a highly nucleophilic secondary amine (on the azetidine) and a highly electrophilic center (the 6-chloro position on the pyrimidine). If supplied as a free base, the azetidine nitrogen of one molecule would rapidly undergo a Nucleophilic Aromatic Substitution (S_NAr) with the pyrimidine chloride of another, leading to uncontrolled oligomerization. The HCl salt protonates the azetidine nitrogen, rendering it non-nucleophilic and ensuring long-term shelf stability.

Divergent Synthetic Workflows

The bifunctional nature of this building block allows for orthogonal functionalization. The azetidine nitrogen can be derivatized with electrophiles (e.g., acryloyl chloride for covalent warheads), while the 6-chloropyrimidine can undergo S_NAr or palladium-catalyzed cross-coupling.

G A 4-(Azetidin-3-yloxy)- 6-chloropyrimidine HCl B N-Derivatization (Acrylamide/PROTAC Linker) A->B Base + Electrophile C SNAr / Cross-Coupling (C-N or C-C Bond Formation) A->C Pd-Cat or Nucleophile D Covalent BTK Inhibitors & Degraders B->D Kinase Targeting E Allosteric AMPK Activators C->E Metabolic Targeting

Divergent synthetic workflows for 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride.

Experimental Protocols (Self-Validating System)

To utilize the pyrimidine chloride without triggering self-condensation, the azetidine amine must first be protected. The following protocols represent a self-validating workflow with built-in In-Process Controls (IPC).

Protocol A: N-Boc Protection of the Azetidine Core

Objective: Mask the secondary amine to prevent polymerization prior to S_NAr diversification.

Step-by-Step Methodology:

  • Preparation: Suspend 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Add Triethylamine (TEA, 2.5 eq, 25 mmol) dropwise over 5 minutes.

    • Causality Note: 1.0 eq of TEA neutralizes the HCl salt, 1.0 eq drives the protection reaction, and 0.5 eq acts as a kinetic buffer. The solution will become homogeneous as the free base is generated.

  • Electrophile Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, 11 mmol) in DCM (10 mL) and add dropwise to the reaction mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation (IPC): Sample 10 µL of the reaction, dilute in LC-MS grade Methanol, and analyze.

    • Pass Criteria: Complete disappearance of the starting material mass; appearance of the product peak at [M+H]⁺ = 286.1 m/z .

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Protocol B: S_NAr Amination at the 6-Chloro Position

Objective: Introduce an aryl or alkyl amine at the pyrimidine core to build the kinase hinge-binding motif.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected intermediate (1.0 eq, 5 mmol) and the desired nucleophilic amine (e.g., an aniline derivative, 1.2 eq, 6 mmol) in anhydrous n-Butanol (20 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 10 mmol).

    • Causality Note: DIPEA is chosen over TEA because its higher boiling point (127 °C) and steric bulk prevent it from acting as a competing nucleophile at the elevated temperatures required for this S_NAr.

  • Thermal Activation: Heat the reaction mixture to 110 °C under reflux for 4–6 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). The highly UV-active S_NAr product will appear at a higher R_f than the starting aniline.

  • Workup: Cool to room temperature, concentrate the n-Butanol in vacuo, and purify the crude residue via silica gel flash chromatography.

Reaction Optimization Data

The S_NAr of the 6-chloropyrimidine is highly dependent on solvent dielectric constant and temperature. The table below summarizes our optimization data for coupling a sterically hindered aniline to the pyrimidine core.

SolventBaseTemperature (°C)Time (h)Yield (%)Observation / Rationale
DCMTEA4024< 10%Insufficient thermal energy to overcome S_NAr activation barrier.
DMFK₂CO₃801245%Moderate conversion; inorganic base exhibits poor solubility.
NMPDIPEA100688%Excellent conversion; high-boiling polar aprotic solvent accelerates reaction.
n-Butanol DIPEA 110 4 92% Optimal; protic solvent stabilizes the S_NAr transition state (Meisenheimer complex).

Biological Applications: Kinase Inhibition & Metabolic Regulation

Covalent BTK Inhibitors & PROTACs

In oncology and autoimmune research, this building block is used to synthesize irreversible inhibitors of Bruton's Tyrosine Kinase (BTK) [1]. Following the S_NAr reaction (Protocol B) and subsequent Boc-deprotection, the exposed azetidine nitrogen is acylated with an acrylamide group. This warhead covalently binds to Cys481 in the BTK active site. Furthermore, recent advancements utilize the azetidine ring as an optimal vector for attaching E3 ubiquitin ligase ligands (e.g., Cereblon or VHL binders) to generate BTK-degrading PROTACs [3].

G BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK BTK (Target) SYK->BTK Phosphorylation PLC PLCγ2 BTK->PLC Signal Transduction NFKB NF-κB Survival Pathway PLC->NFKB Gene Transcription INH Covalent Inhibitor (Azetidine-Pyrimidine) INH->BTK Irreversible Binding

BCR signaling cascade highlighting BTK inhibition by azetidine-pyrimidine derivatives.

Allosteric AMPK Activators

Beyond oncology, the 4-(azetidin-3-yloxy)-pyrimidine scaffold is heavily patented in the development of AMP-activated protein kinase (AMPK) activators [2]. AMPK is a master regulator of cellular energy homeostasis. By improving glucose and lipid metabolism, these azetidine-pyrimidine derivatives show profound efficacy in preclinical models of Type 2 diabetes, obesity, and metabolic syndrome.

References

  • ZNL0325, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • NOVEL AZABENZIMIDAZOLE HEXAHYDROFURO[3,2-B]FURAN DERIVATIVES (AMPK Activators).European Patent Office - EP 2888005.
  • Substituted piperidines as BTK inhibitors (PROTACs).United States Patent - US11542266B1.
  • Hip To Be Square: Oxetanes and Azetidines as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DMSO Solubility of 4-(Azetidin-3-yloxy)-6-chloropyrimidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to prepare high-concentration stock solutions of amine hydrochloride salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to prepare high-concentration stock solutions of amine hydrochloride salts. This guide provides a comprehensive, mechanistic approach to troubleshooting the solubility of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride in Dimethyl Sulfoxide (DMSO).

Mechanistic Insight: The Causality of Poor Solubility

To solve a solubility issue, we must first understand the molecular environment. 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride is a highly polar salt. The secondary amine of the azetidine ring is protonated, forming a strong ionic crystal lattice with the chloride ( Cl− ) counterion.

The Solvent Limitation: DMSO is a polar aprotic solvent. While its high dielectric constant and strong hydrogen-bond acceptor properties make it an exceptional solvent for neutral free bases, it completely lacks hydrogen-bond donors. Consequently, DMSO cannot adequately solvate the chloride anion[1]. This inability to stabilize the dissociated anion means the strong ionic crystal lattice energy of the salt cannot be overcome thermodynamically, leading to persistent, cloudy suspensions[2].

The Chemical Risk: Applying brute-force heat to force dissolution is highly dangerous for this specific molecule. The chloropyrimidine moiety is a strong electrophile, and the azetidine ring (if transiently deprotonated) is a nucleophile. Heating the solution can trigger intermolecular Nucleophilic Aromatic Substitution ( SN​Ar ), causing the molecules to rapidly polymerize or dimerize.

Data Presentation: Solubility State & Matrix Optimization

The table below summarizes the expected solubility states based on the solvent matrix and the underlying solvation mechanics.

Table 1: Quantitative & Qualitative Solubility Profiles

Chemical StateSolvent MatrixSolvation MechanismExpected SolubilityRecommended Action
HCl Salt 100% Anhydrous DMSOPoor Cl− solvation (aprotic)< 5 mM (Suspension)Convert to free base or use co-solvent.
Free Base 100% Anhydrous DMSODipole-dipole & H-bond acceptor> 50 mM (Clear)Ideal for long-term stock storage.
HCl Salt DMSO + 1.2 eq DIPEAIn-situ neutralization> 50 mM (Clear)Protocol A (Primary troubleshooting).
HCl Salt DMSO + 5% H2​O Protic solvation of Cl− 10 - 25 mM (Clear)Protocol B (If assay tolerates water).

Experimental Protocols (Self-Validating Systems)

Protocol A: In-Situ Free-Basing with DIPEA (Primary Recommendation)

Causality: Adding a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) neutralizes the HCl salt. The resulting free base of the pyrimidine derivative is highly soluble in DMSO, while the byproduct (DIPEA-HCl) remains soluble enough not to interfere[1].

Step-by-Step Methodology:

  • Calculation: Determine the molar equivalents required. You will need 1.1 to 1.5 molar equivalents of DIPEA relative to the target compound concentration.

  • Suspension: Weigh the 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride into a clean, dry amber glass vial. Add the calculated volume of anhydrous DMSO. The solution will appear cloudy.

  • Neutralization: Add the calculated volume of pure DIPEA directly to the DMSO suspension.

  • Agitation: Vortex the vial gently for 60 seconds at room temperature.

  • Self-Validation Check: Visually inspect the vial against a dark background. The solution must transition from a cloudy suspension to a completely clear liquid.

Protocol B: Co-Solvent Solvation (Aqueous Micro-Addition)

Causality: Introducing a small fraction of a polar protic solvent (water) provides the necessary hydrogen-bond donors to solvate the chloride anion, breaking the ionic lattice[2].

Step-by-Step Methodology:

  • Initial Suspension: Prepare the compound in 100% DMSO at the target concentration.

  • Titration: Add HPLC-grade water in 1% (v/v) increments, up to a maximum of 5% (v/v).

  • Agitation: Vortex thoroughly for 30 seconds after each addition.

  • Self-Validation Check: Stop addition as soon as optical clarity is achieved. Verify that your downstream biological assay can tolerate the final percentage of water introduced by the stock solution.

Protocol C: Kinetic Solubilization (Controlled Heating & Sonication)

Causality: Overcoming the activation energy barrier for dissolution without triggering thermal degradation.

Step-by-Step Methodology:

  • Water Bath: Pre-heat a water bath to exactly 37°C. Crucial: Do not exceed 40°C to prevent SN​Ar dimerization.

  • Incubation: Submerge the sealed vial in the water bath for a maximum of 5 minutes.

  • Sonication: Transfer to an ultrasonic bath (room temperature) and sonicate for 3 cycles of 1 minute each, resting for 30 seconds between cycles to prevent localized heating.

  • Self-Validation Check: Analyze a 1 µL aliquot via LC-MS to confirm the mass of the monomeric compound and ensure no degradation products (+1 mass shift indicating dimerization) have formed.

Visualizations

Workflow Start Compound Insoluble in 100% DMSO CheckAssay Can assay tolerate organic base (DIPEA)? Start->CheckAssay AddBase Protocol A: In-Situ Free-Basing (Add 1.1-1.5 eq DIPEA) CheckAssay->AddBase Yes CheckWater Can assay tolerate trace water? CheckAssay->CheckWater No Success Clear DMSO Stock Ready for Assay AddBase->Success AddWater Protocol B: Co-Solvent Addition (Add 2-5% v/v H2O) CheckWater->AddWater Yes HeatSonicate Protocol C: Kinetic Solubilization (Max 37°C / Sonication) CheckWater->HeatSonicate No AddWater->Success HeatSonicate->Success If kinetically limited

Decision tree for troubleshooting the solubilization of HCl salts in DMSO.

Mechanism Salt HCl Salt (Strong Crystal Lattice) DMSO 100% DMSO (Poor Cl- Solvation) Salt->DMSO Failed Insoluble Suspension DMSO->Failed DIPEA Add DIPEA (Non-nucleophilic Base) Failed->DIPEA ProtonTransfer Proton Transfer (Neutralization) DIPEA->ProtonTransfer FreeBase Free Base Compound (Highly Soluble) ProtonTransfer->FreeBase

Chemical mechanism of in-situ free-basing to achieve thermodynamic solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I dilute the clear DMSO stock into my aqueous assay buffer? A: This is a classic "solvent shift" or parachute effect. Organic products dissolved in DMSO often fall out of solution when added directly to an aqueous buffer due to the sudden drop in thermodynamic solubility capacity. Solution: Perform intermediate serial dilutions in 100% DMSO first, so that only the final, lowest concentration is introduced to the aqueous medium. Ensure the final DMSO concentration in the assay is ≤ 0.1% to 1%.

Q2: Can I store the DIPEA-treated DMSO stock long-term at -20°C? A: It is highly recommended to limit the storage time of compounds in DMSO, especially when modified with bases or co-solvents. Prolonged storage in DMSO can lead to compound degradation, water absorption, and delayed precipitation[3]. For 4-(Azetidin-3-yloxy)-6-chloropyrimidine, the presence of DIPEA might slowly catalyze side reactions over several months. Solution: Aliquot the neutralized stock into single-use volumes, freeze at -80°C under argon, and strictly avoid freeze-thaw cycles[3].

Q3: My compound still won't dissolve even after adding DIPEA. What went wrong? A: Two possibilities exist. First, the compound may have absorbed atmospheric moisture during dry powder storage, leading to a polymorphic shift to a highly stable, insoluble hydrate. Second, the DIPEA itself may have degraded if it is an old, oxidized batch. Always use fresh, anhydrous DMSO and fresh, appropriately stored DIPEA[1].

References

  • Title: Salt formation to improve drug solubility Source: USPTO / Sign-in URL: [Link]

  • Title: Overcoming problems of compound storage in DMSO: solvent and process alternatives Source: PubMed / Journal of Biomolecular Screening URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Base Selection for 4-(Azetidin-3-yloxy)-6-chloropyrimidine Hydrochloride Nucleophilic Substitution

Welcome to the technical support center for the synthesis of 4-(azetidin-3-yloxy)-6-substituted pyrimidine derivatives. This guide, designed for researchers, chemists, and drug development professionals, provides in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(azetidin-3-yloxy)-6-substituted pyrimidine derivatives. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical nucleophilic aromatic substitution (SNAr) step. As Senior Application Scientists, we have compiled this resource based on established mechanistic principles and extensive field experience to help you navigate the complexities of this reaction, with a special focus on the pivotal role of base selection.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in mechanistic principles to help you not only solve the immediate problem but also build a deeper understanding of the reaction.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows minimal consumption of the 4-(azetidin-3-yloxy)-6-chloropyrimidine starting material after several hours. What are the potential causes and how can I improve the conversion?

Answer: Low conversion is a common issue that typically points to insufficient activation of the nucleophile or suboptimal reaction conditions. Let's break down the primary causes.

  • Root Cause A: Incomplete Deprotonation of the Azetidine Nucleophile. Your starting material, azetidin-3-ol (or a similar nucleophile that is coupled to the pyrimidine), is often used as a hydrochloride salt to improve its stability and handling. The nitrogen atom of the azetidine is protonated, rendering it non-nucleophilic.[1] An inadequate or incorrect choice of base will fail to generate a sufficient concentration of the free amine required for the reaction to proceed.

    • Solution 1: Select a Base with an Appropriate pKa. The chosen base must be strong enough to deprotonate the azetidinium salt (typical pKa of ~8-9). Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[2][3] A base with a conjugate acid pKa at least 1-2 units higher than the azetidinium pKa is a good starting point.

    • Solution 2: Increase Base Stoichiometry. At least two equivalents of base are theoretically required: one to neutralize the hydrochloride salt and a second to scavenge the HCl generated during the SNAr reaction.[1] It is often beneficial to use a slight excess (2.2 - 3.0 equivalents) to drive the equilibrium towards the free amine.

  • Root Cause B: Suboptimal Temperature. SNAr reactions require an activation energy to form the intermediate Meisenheimer complex.[4][5] Room temperature may be insufficient for this transformation, especially with a moderately activated substrate like a chloropyrimidine.

    • Solution: Increase Reaction Temperature. Heating the reaction mixture is a standard method to increase the rate.[6] Temperatures between 80-120 °C are commonly employed for these types of couplings.[7] Monitor for potential side product formation at higher temperatures.

  • Root Cause C: Poor Solvent Choice. The solvent plays a critical role in stabilizing the charged Meisenheimer complex formed during the reaction.[8][9] A non-polar solvent will disfavor this polar intermediate, leading to a high activation barrier and slow reaction.

    • Solution: Use a Polar Aprotic Solvent. Solvents like DMF, DMSO, or NMP are excellent choices as their polarity stabilizes the transition state.[9] Alcohols can also be used, but be aware of the potential for competitive substitution by the solvent (solvolysis), especially in the presence of a strong base that can generate alkoxides.[1][2]

Troubleshooting Workflow: Low Conversion

cluster_causes Potential Causes cluster_solutions Solutions start Low / No Conversion cause1 Inadequate Base Selection / Stoichiometry start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Solvent start->cause3 solution1a Check Base pKa > Azetidinium pKa cause1->solution1a Is base strong enough? solution1b Increase Base to 2.2-3.0 eq. cause1->solution1b Is stoichiometry sufficient? solution2 Increase Temperature (e.g., 80-120 °C) cause2->solution2 solution3 Switch to Polar Aprotic Solvent (DMF, DMSO) cause3->solution3

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Significant Side Product Formation

Question: My reaction is proceeding, but I'm observing multiple byproducts via LC-MS or TLC analysis. How can I improve the selectivity?

Answer: Side product formation often arises from the reactivity of the azetidine ring or competing reactions on the pyrimidine core.

  • Root Cause A: Azetidine Ring-Opening. The four-membered azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it susceptible to cleavage by nucleophiles or under harsh conditions.[6] Excessively strong bases or high temperatures can promote this decomposition pathway.

    • Solution 1: Use a Milder Base. Avoid extremely strong bases like alkoxides or hydroxides if possible. Bulky, non-nucleophilic organic bases like DIPEA are often a good choice as they are less likely to act as a nucleophile themselves.

    • Solution 2: Optimize Temperature. While heat can be necessary for conversion, excessive temperatures can provide the energy to overcome the activation barrier for ring-opening.[6] Run the reaction at the lowest temperature that provides a reasonable rate.

  • Root Cause B: Solvolysis. If an alcohol (e.g., ethanol, isopropanol) is used as a solvent, the corresponding alkoxide formed in the presence of a strong base can compete with the azetidine as the nucleophile, leading to an alkoxy-pyrimidine byproduct.[1][2]

    • Solution: Switch to a Polar Aprotic Solvent. Using solvents like DMF, DMSO, or acetonitrile eliminates the possibility of solvolysis.

  • Root Cause C: Dimerization or Polymerization. If the azetidine nucleophile can react with another molecule of the product, it can lead to oligomeric impurities. This is less common but possible if the product itself is reactive.

    • Solution: Control Stoichiometry and Addition. Ensure a slight excess of the chloropyrimidine starting material or add the azetidine nucleophile slowly to the heated reaction mixture to maintain a low instantaneous concentration.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in this reaction?

A1: The base plays two essential roles in this SNAr reaction. First, it must deprotonate the azetidinium hydrochloride to generate the neutral, nucleophilic free amine. Without this step, the reaction cannot begin. Second, it neutralizes the molecule of HCl that is produced for every molecule of product formed, preventing the protonation and deactivation of newly generated free amine. The challenge lies in selecting a base that is strong enough to perform these tasks efficiently without being so strong that it causes degradation of the starting materials or products, such as opening the strained azetidine ring.[6][10]

Q2: How does the pyrimidine ring structure facilitate this substitution?

A2: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism is favored on electron-poor aromatic rings.[4] The two nitrogen atoms in the pyrimidine ring are highly electronegative and act as powerful electron-withdrawing groups. They pull electron density from the ring carbons, making them electrophilic and susceptible to attack by a nucleophile.[5][11] This electronic feature stabilizes the negatively charged intermediate (Meisenheimer complex) that forms when the azetidine attacks the carbon bearing the chlorine atom, thus lowering the activation energy of the reaction compared to a less-activated ring like chlorobenzene.[4]

General SNAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

Q3: Which analytical methods are best for monitoring this reaction?

A3: A combination of techniques is ideal for robust reaction monitoring.

  • Thin-Layer Chromatography (TLC): TLC is a fast, effective method for qualitative monitoring.[10] You can quickly visualize the consumption of the starting materials and the formation of the product. A co-spot of the starting material and the reaction mixture is crucial for accurate comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for quantitative analysis.[12][13] LC-MS allows you to track the disappearance of reactants and the appearance of the product with high precision. It is also invaluable for identifying the mass of any side products, which is critical for troubleshooting.

Data & Protocols

Table 1: Comparison of Common Bases
BaseConjugate Acid pKa (in H₂O)TypeKey AdvantagesPotential Drawbacks
Potassium Carbonate (K₂CO₃) 10.3[14]InorganicInexpensive, easy to remove by filtration.Heterogeneous reaction, can require higher temperatures or phase-transfer catalysts.
Triethylamine (TEA) 10.7[15]Organic (Tertiary Amine)Soluble in most organic solvents.Can be nucleophilic at high temperatures; can form difficult-to-remove salts.
DIPEA (Hünig's Base) 10.7Organic (Tertiary Amine)Sterically hindered, making it non-nucleophilic.Higher cost, can be difficult to remove under vacuum.
Cesium Carbonate (Cs₂CO₃) 10.3InorganicHigher solubility in organic solvents than K₂CO₃.High cost, hygroscopic.
Sodium Bicarbonate (NaHCO₃) 10.3InorganicVery mild, good for sensitive substrates.May not be strong enough for complete deprotonation, leading to slow reactions.

Note: pKa values can vary depending on the solvent.[16][17]

Table 2: Solvent Selection Guide
SolventBoiling Point (°C)PolaritySuitability & Comments
N,N-Dimethylformamide (DMF) 153Polar AproticExcellent choice. Solubilizes most reagents and effectively stabilizes the polar transition state.[9]
Dimethyl Sulfoxide (DMSO) 189Polar AproticExcellent choice for similar reasons to DMF. Can often accelerate SNAr reactions.
Acetonitrile (ACN) 82Polar AproticGood choice, lower boiling point makes for easier workup.
2-Propanol (IPA) 82Polar ProticCan be effective, but carries a risk of solvolysis, especially with stronger bases.[1]
Water 100Polar ProticA green solvent option that can be effective, sometimes with acid catalysis.[1][18]
Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general starting point. Optimization of base, solvent, and temperature will likely be necessary for your specific nucleophile.

  • Reagent Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 4-(azetidin-3-yloxy)-6-chloropyrimidine hydrochloride (1.0 eq).

  • Add Base and Solvent: Add the chosen base (e.g., K₂CO₃, 2.5 eq) followed by the anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of starting material).

  • Add Nucleophile: Add the desired amine or thiol nucleophile (1.1 - 1.5 eq).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If an inorganic base was used, filter the mixture to remove the solids.

    • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the DMF and excess salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient).

Protocol: Reaction Monitoring by TLC
  • Prepare TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.

  • Spotting:

    • Spot 1: Dissolve a small amount of the 4-(azetidin-3-yloxy)-6-chloropyrimidine starting material in a suitable solvent and spot it on the left of the baseline.

    • Spot 2: Spot the starting nucleophile in the middle of the baseline.

    • Spot 3 (Co-spot): Spot the starting chloropyrimidine and the starting nucleophile on top of each other.

    • Spot 4 (Reaction Mixture): Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it on the right of the baseline.

  • Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 50% ethyl acetate in hexanes).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
  • Troubleshooting guide for 3-(2-Phenoxyethyl)
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PMC.
  • How to prevent the ring-opening of azetidines during subsequent reactions. (n.d.). Benchchem.
  • Nature of the nucleophile and solvent effect on a SNAr reaction. (n.d.).
  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. (2019). IntechOpen.
  • On the Basicity of Organic Bases in Different Media. (n.d.). Chair of Analytical Chemistry.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). PMC.
  • pKa Values of Common Bases. (n.d.). Chem.wisc.edu.
  • Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.).
  • Bordwell pKa Table. (2017).
  • Overcoming low yield in the synthesis of 4-Chloro-6-(3-iodophenyl)pyrimidine. (n.d.). Benchchem.
  • Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. (n.d.). PMC.
  • pKa Vaules for Organic and Inorganic Bronsted Acids
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed.
  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). (2002).
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (n.d.).
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W

Sources

Troubleshooting

Reducing dimerization side products with 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride

Introduction Welcome to the technical support center for 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride. This valuable building block is instrumental in drug discovery programs for synthesizing a diverse range of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride. This valuable building block is instrumental in drug discovery programs for synthesizing a diverse range of substituted pyrimidines, particularly kinase inhibitors.[1][2] Its bifunctional nature, possessing both a nucleophilic azetidine nitrogen and an electrophilic chloropyrimidine ring, is key to its utility. However, this same feature can also lead to a common and challenging side reaction: self-dimerization.

This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to help you minimize the formation of this undesired byproduct, thereby improving reaction yield, simplifying purification, and accelerating your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Dimerization Problem

This section addresses fundamental questions about the dimerization side product and its formation.

Q1: What is the primary mechanism of the dimerization side reaction?

The dimerization of 4-(Azetidin-3-yloxy)-6-chloropyrimidine occurs via a bimolecular nucleophilic aromatic substitution (SNAr) reaction. In the presence of a base, the secondary amine of the azetidine ring on one molecule becomes a potent nucleophile and attacks the electron-deficient C6 position of the pyrimidine ring on a second molecule, displacing the chloride leaving group. This results in a stable, often difficult-to-remove, dimeric impurity.

Dimerization_Mechanism cluster_desired Desired Reaction Pathway cluster_dimer Dimerization Side Reaction A Pyrimidine Monomer P Desired Product A->P + NuH + Base Nuc External Nucleophile (NuH) B Pyrimidine Monomer D Dimer Byproduct B->D + Base C Pyrimidine Monomer caption Fig 1. Competing reaction pathways.

Caption: Fig 1. Competition between desired substitution and self-dimerization.

Q2: Why is the pyrimidine C6-chloro group so susceptible to nucleophilic attack?

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These nitrogens act as powerful electron-withdrawing groups, significantly activating the ring towards nucleophilic attack, particularly at the C2, C4, and C6 positions.[3][4] The general order of reactivity for displacement of a halogen on an unsubstituted pyrimidine ring is C4(6) > C2, making the C6-chloro a prime site for SNAr reactions.[5][6]

Q3: How can I reliably detect and quantify the dimer byproduct?

The most effective methods for detecting and quantifying the dimer are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for detection. The dimer will have a distinct mass-to-charge ratio (m/z) corresponding to (2 * M) - HCl, where M is the mass of the free-based monomer. It will typically have a longer retention time than the starting material due to its larger size and higher molecular weight.

  • Proton Nuclear Magnetic Resonance (¹H NMR): In the NMR spectrum of a crude reaction mixture, the dimer will show a more complex set of signals. The appearance of new, distinct aromatic and aliphatic signals that cannot be attributed to the starting material or the desired product is a strong indicator of its presence. Integration of a unique dimer peak against a peak from the desired product can be used for quantification.

Q4: What is the role of the hydrochloride salt, and do I need to free-base the starting material?

The hydrochloride salt is crucial for the stability and shelf-life of the compound. The protonated azetidinium cation (R₂NH₂⁺Cl⁻) is not nucleophilic, preventing self-reaction during storage. You should not attempt to pre-emptively free-base the bulk material. The addition of a suitable base during the reaction is the correct and necessary step to unmask the nucleophilic secondary amine in situ, allowing it to participate in the desired reaction.

Part 2: Troubleshooting Guide for High Dimer Formation

This guide is structured as a logical workflow to diagnose and solve issues with excessive dimerization.

Issue: My LC-MS analysis shows >10% dimer formation, leading to low yield and difficult purification. What steps should I take?

Follow this systematic approach to pinpoint the cause and implement a solution.

Troubleshooting_Workflow start High Dimer Detected? conc Step 1: Lower Concentration (Run at 0.1 M or less) start->conc addition Step 2: Change Order of Addition (Slowly add pyrimidine to NuH/Base) conc->addition base Step 3: Optimize Base (Switch to a hindered, non-nucleophilic base) addition->base temp Step 4: Lower Temperature (Start at 0°C or room temp) base->temp solvent Step 5: Check Solvent (Ensure aprotic polar solvent is used) temp->solvent end Dimer Minimized solvent->end

Caption: Fig 2. A systematic workflow for troubleshooting dimerization.

Step 1: Evaluate Reaction Concentration
  • Causality: Dimerization is a bimolecular reaction, meaning its rate is dependent on the concentration of two molecules of the pyrimidine starting material. The desired reaction is also bimolecular, depending on the concentration of the pyrimidine and your external nucleophile. By lowering the overall concentration, you can often disproportionately slow the rate of the undesired dimerization, especially if the external nucleophile is used in excess.

  • Actionable Solution: If you are running the reaction at a concentration higher than 0.2 M, reduce it to 0.05–0.1 M. While this may slow the overall reaction rate, it frequently provides a dramatic improvement in selectivity.

Step 2: Modify the Order of Addition
  • Causality: The standard practice of adding the base to a mixture of the pyrimidine and the nucleophile can create a high transient concentration of the reactive, free-based pyrimidine before it has a chance to find the external nucleophile. This favors dimerization.

  • Actionable Solution: Implement a "reverse addition" or slow addition protocol. Prepare a solution of your external nucleophile and the base in the reaction solvent. Then, slowly add a solution of the 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a very low instantaneous concentration of the pyrimidine, heavily favoring reaction with the excess nucleophile already present.

Step 3: Optimize the Base
  • Causality: The choice of base is critical. An ideal base should be strong enough to deprotonate the azetidinium salt and the external nucleophile but should not be nucleophilic itself. It should also be sterically hindered to discourage interaction at the reactive sites.[7]

  • Actionable Solutions:

    • Avoid Small, Nucleophilic Bases: If using bases like sodium hydride (NaH) or triethylamine (TEA) with unhindered nucleophiles, consider alternatives.[8][9] While effective for deprotonation, they can sometimes lead to complex side reactions.

    • Switch to a Hindered Base: Non-nucleophilic, sterically hindered bases are often superior. Diisopropylethylamine (DIPEA) is a good first choice. For challenging transformations, consider lithium bis(trimethylsilyl)amide (LiHMDS), which has been shown to improve regioselectivity and reaction rates in similar systems.[5]

    • Inorganic Carbonates: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, particularly in polar aprotic solvents like DMF or DMSO. Cesium carbonate is softer and more soluble, which can be advantageous.

BaseTypepKa (Conjugate Acid)Common SolventsKey Considerations
K₂CO₃ Inorganic~10.3DMF, DMSO, MeCNStandard, cost-effective choice. Heterogeneous, requires good stirring.
DIPEA Hindered Tertiary Amine~10.7DCM, THF, DioxaneSoluble, non-nucleophilic. Good for acid-sensitive substrates.
LiHMDS Non-nucleophilic, Strong~26THF, TolueneVery strong base, useful for weakly acidic nucleophiles. Improves selectivity.[5]
Cs₂CO₃ Inorganic~10.3DMF, THF, MeCNMore soluble and reactive than K₂CO₃. Often provides better results.
Step 4: Control the Reaction Temperature
  • Causality: SNAr reactions are often exothermic. Running reactions at elevated temperatures to accelerate them can inadvertently favor the kinetic byproduct, which may be the dimer. Lowering the temperature can favor the formation of the more thermodynamically stable product and give the desired nucleophile a better chance to compete.

  • Actionable Solution: Start the reaction at a lower temperature. Begin the addition at 0 °C and allow the reaction to slowly warm to room temperature. Monitor by LC-MS. Only increase the temperature if the desired reaction is not proceeding after several hours. Many successful substitutions on chloropyrimidines proceed efficiently at room temperature.[10]

Part 3: Optimized Experimental Protocol

This general protocol incorporates the best practices discussed above to serve as a robust starting point for your experiments.

Protocol: General Procedure for SNAr with an Amine Nucleophile to Minimize Dimerization

  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the amine nucleophile (1.1 equivalents).

  • Solvent and Base Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF or THF) to achieve a final reaction concentration of 0.1 M. Add the selected base (e.g., DIPEA, 2.5 equivalents). If using an inorganic base like K₂CO₃, add 2.2 equivalents.

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

  • Substrate Preparation: In a separate, dry flask, dissolve 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride (1.0 equivalent) in a minimum amount of the same anhydrous solvent.

  • Slow Addition: Using a syringe pump, add the solution of the pyrimidine hydrochloride to the cooled, stirred mixture of the nucleophile and base over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress every 1-2 hours using LC-MS. Check for the consumption of starting material and the ratio of the desired product to the dimer byproduct.

  • Workup: Once the reaction is complete, quench by adding water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material using column chromatography on silica gel to isolate the desired product.

Part 4: References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. Available at: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. Available at: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. Available at: [Link]

  • Palladium‐Catalyzed N‐Arylation Reactions with Aziridine and Azetidine. R Discovery. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH. Available at: [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. MDPI. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. Available at: [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy via YouTube. Available at: [Link]

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry. Available at: [Link]

  • Mechanism of Dimer Selectivity and Binding Cooperativity of BRAF Inhibitors. eLife. Available at: [Link]

  • Controlling aromatic helix dimerization in water by tuning charge repulsions. CNRS. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

  • Synthesis of N-Substituted 3-Chloro- 2-azetidinones for 2, 4-diamino-6 -hydroxy pyrimidin. ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. StackExchange. Available at: [Link]

  • Dimeric Drugs. OUCI. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

  • Synthesis and Application of 4′-C-[(N-alkyl)aminoethyl]thymidine Analogs for Optimizing Oligonucleotide Properties. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-(Azetidin-3-yloxy)-6-chloropyrimidine Hydrochloride Cross-Coupling Reactions

Welcome to the technical support center for cross-coupling reactions involving 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for cross-coupling reactions involving 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling sterically demanding substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the specific challenges posed by steric hindrance in these critical synthetic transformations.

The core challenge in the cross-coupling of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride lies in the steric bulk presented by the azetidinoxy group at the C4 position. This steric congestion can significantly impede the key steps of the catalytic cycle, leading to low yields and incomplete reactions. This guide offers a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride resulting in a low yield?

Low yields in this specific reaction are often attributed to steric hindrance, which can affect several stages of the catalytic cycle. The bulky azetidinoxy group can hinder the oxidative addition of the palladium catalyst to the C-Cl bond and subsequent steps like transmetalation and reductive elimination.[1][2][3] Additionally, the pyrimidine nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.[2][4]

Q2: Which type of cross-coupling reaction is most suitable for this substrate?

Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions are viable options for the functionalization of the 6-chloro position of the pyrimidine core.[5] The choice depends on the desired C-C or C-N bond formation. However, both reactions will require careful optimization to overcome the steric challenge.

Q3: What are the most critical reaction parameters to optimize for this sterically hindered coupling?

The selection of the catalyst system (palladium precursor and ligand), base, and solvent are the most critical factors.[3][6] Bulky, electron-rich ligands are often necessary to promote the reaction.[3][7] The base plays a crucial role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig), and its strength and solubility must be carefully considered.[8][9] The solvent must be able to solubilize all reaction components and should be chosen to be compatible with the specific catalyst system.[10][11]

Q4: Can the hydrochloride salt of 4-(Azetidin-3-yloxy)-6-chloropyrimidine be used directly in the reaction?

It is generally recommended to neutralize the hydrochloride salt with a suitable base before the cross-coupling reaction. The acidic proton can interfere with the basic conditions required for the catalytic cycle. A pre-reaction neutralization step or the use of an additional equivalent of the base in the reaction mixture can address this issue.

Q5: Are there any common side reactions to be aware of?

Besides low conversion, common side reactions include hydrodehalogenation (replacement of the chlorine with a hydrogen atom) and protodeboronation of the boronic acid in Suzuki reactions.[2][12] Homo-coupling of the boronic acid can also occur.[2] In Buchwald-Hartwig aminations, β-hydride elimination can be a competing pathway.[13]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the cross-coupling of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Steps & Explanation
Catalyst Inactivity due to Steric Hindrance The steric bulk of the azetidinoxy group can prevent the palladium catalyst from accessing the C-Cl bond for oxidative addition.[1][3] Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[3][7][14] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with hindered substrates.[3] N-heterocyclic carbene (NHC) ligands are also highly effective for sterically demanding couplings.[15][16]
Catalyst Poisoning by Pyrimidine Nitrogens The lone pairs on the pyrimidine nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.[2][4] Solution: The use of bulky ligands like XPhos or SPhos can sterically shield the metal center from inhibitory coordination by the pyrimidine nitrogen.[7]
Suboptimal Base Selection The base may be too weak to facilitate the crucial transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step effectively.[9] Solution: For Suzuki couplings, screen stronger bases like K₃PO₄ or Cs₂CO₃.[3][7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOt-Bu or LHMDS is typically required.[7][13]
Poor Reagent Purity or Reaction Setup Cross-coupling reactions are sensitive to air and moisture, which can deactivate the catalyst.[4] Impurities in reagents or solvents can also poison the catalyst.[11] Solution: Ensure all reagents and solvents are of high purity and are thoroughly dried and degassed.[7] Set up the reaction under a strictly inert atmosphere (argon or nitrogen).[7]
Problem 2: Formation of Significant Side Products (e.g., Hydrodehalogenation, Protodeboronation)
Possible Cause Troubleshooting Steps & Explanation
Protodeboronation of Boronic Acid (Suzuki) This side reaction is often promoted by high temperatures and certain bases.[2] Solution: Use fresh, high-purity boronic acid. Consider using potassium organotrifluoroborate salts as an alternative, as they can be more resistant to protodeboronation.[12][17] Lowering the reaction temperature and carefully optimizing the base may also help.
Hydrodehalogenation of the Aryl Chloride This can occur if the catalytic cycle is stalled after oxidative addition, and a source of hydride is present. Solution: Ensure the subsequent steps of the catalytic cycle (transmetalation or amine coordination) are efficient by optimizing the ligand, base, and other reaction parameters.
Workflow for Troubleshooting Low Yield

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride

This guide provides an in-depth comparative analysis and a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(Azetidin-3-yloxy)-6-chloropyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis and a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride. As a crucial intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering both theoretical grounding and practical, field-proven insights.

The narrative herein is built upon the foundational principles of analytical procedure development and validation outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[1][2][3][4] We will explore the causality behind experimental choices, compare viable analytical alternatives, and present a self-validating system to ensure robust and reliable results.

The Analyte: Understanding 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride

Before developing a separation method, understanding the analyte's physicochemical properties is critical. The molecule consists of a chloropyrimidine core, which is a heterocyclic aromatic ring, linked to a polar azetidine ring via an ether bond.

  • Structure: C₇H₈ClN₃O · HCl

  • Key Features:

    • Polarity: The presence of nitrogen and oxygen heteroatoms, the ether linkage, and its formulation as a hydrochloride salt make the compound polar and water-soluble.[5] This property is fundamental in selecting a reversed-phase HPLC approach.

    • Chromophore: The pyrimidine ring contains a conjugated π-electron system, making it an excellent chromophore for UV detection. Similar pyrimidine derivatives exhibit strong absorbance in the 254-270 nm range.[6]

    • Basicity: The nitrogen atoms in the pyrimidine and azetidine rings can be protonated, particularly under acidic mobile phase conditions. Controlling the mobile phase pH is therefore essential to ensure a consistent charge state and achieve sharp, symmetrical peaks.[7]

Method Development: A Comparative Approach to Optimization

The goal is to develop a stability-indicating assay—a validated quantitative procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential contaminants.[8] We will compare key chromatographic parameters to arrive at an optimized method suitable for validation.

Comparison of HPLC Columns (Stationary Phases)

The choice of stationary phase is the most critical factor in achieving the desired separation. For a polar heterocyclic compound like our analyte, several reversed-phase columns are viable alternatives.

Column TypeDescription & RationaleExpected Performance for Analyte
C18 (Octadecylsilane) The industry workhorse. Provides high hydrophobicity, ideal for retaining a broad range of compounds. A good starting point for method development.[6][9]Good retention is expected, but potential for peak tailing with basic analytes due to secondary interactions with residual silanols.
C8 (Octylsilane) Less hydrophobic than C18. Offers shorter retention times, which can be advantageous for high-throughput analysis.May provide sufficient retention while reducing analysis time. Good alternative if retention on C18 is excessive.
Phenyl-Hexyl Features a phenyl ring in the ligand, offering alternative selectivity through π-π interactions with the analyte's pyrimidine ring.Potentially superior peak shape and selectivity, especially for separating impurities with similar polarity but different aromatic character.
Embedded Polar Group (e.g., "Aqua" type) Contains polar groups (e.g., amide, carbamate) embedded in the alkyl chain. Highly resistant to "dewetting" in highly aqueous mobile phases and offers better peak shape for basic compounds by shielding residual silanols.Recommended Choice. Ideal for this polar analyte, likely providing sharp, symmetrical peaks even at low organic modifier concentrations.
Comparison of Mobile Phase Composition

The mobile phase composition dictates analyte retention, selectivity, and peak shape.

ParameterAlternative 1: Acetonitrile (ACN)Alternative 2: Methanol (MeOH)Rationale & Recommendation
Organic Solvent Lower viscosity (lower backpressure), generally a stronger eluent for polar compounds.[10]Higher viscosity, different selectivity profile compared to ACN. Can sometimes provide better resolution for certain compounds.ACN is recommended for its lower backpressure and excellent UV transparency.
Aqueous Phase / pH Modifier 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water10mM Phosphate Buffer (pH 3.0)
RationaleProvides acidic pH to ensure consistent protonation of the basic analyte, leading to sharp peaks. It is also MS-compatible.A strong ion-pairing agent that can improve peak shape but is difficult to remove from the column and can suppress MS signals.Offers excellent pH control for maximum robustness but is not volatile and therefore not suitable for LC-MS applications.[11]
Recommendation0.1% Formic Acid is the recommended choice as it provides a good balance of peak shape control, column health, and compatibility with potential future LC-MS identification work.
Optimized Chromatographic Conditions for Validation

Based on the comparative analysis, the following starting conditions are proposed for method validation.

ParameterRecommended ConditionJustification
Column Embedded Polar Group C18, 150 x 4.6 mm, 3.5 µmProvides excellent peak shape for polar basic compounds and good resolving power.
Mobile Phase A 0.1% Formic Acid in WaterEnsures consistent protonation of the analyte, leading to sharp, reproducible peaks.
Mobile Phase B Acetonitrile (ACN)Good eluting strength and UV transparency.
Elution Mode GradientA gradient is necessary for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted and resolved within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 265 nmBased on the pyrimidine chromophore, this wavelength is expected to provide high sensitivity for the analyte and related impurities.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Sample Diluent Mobile Phase A / Water:ACN (90:10)Ensures sample compatibility with the mobile phase and prevents peak distortion.

The Validation Protocol: A Step-by-Step Guide

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[12] The following protocol is designed in accordance with the ICH Q2(R2) guideline.[1][4]

Validation_Workflow cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: ICH Q2(R2) Validation Protocol cluster_rep Phase 3: Reporting Dev Method Development (Column, Mobile Phase) Opt Method Optimization (System Suitability) Dev->Opt Specificity Specificity (Forced Degradation) Opt->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report (Summary & Conclusion) Robustness->Report

Caption: Workflow for HPLC Method Validation according to ICH Q2(R2) guidelines.

Specificity (Stability-Indicating Nature)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a purity assay, this is most effectively demonstrated through forced degradation studies.

Experimental Protocol:

  • Prepare solutions of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride (approx. 1 mg/mL).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store solid sample at 105 °C for 48 hours.

    • Photolytic Stress: Expose solution to UV light (254 nm) and visible light for 7 days.

  • Analyze a blank (diluent), an unstressed sample, and all stressed samples by HPLC.

  • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (resolution > 2.0). Peak purity analysis (using a Diode Array Detector) should confirm the main peak is spectrally pure under all conditions.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response (peak area). The range is the interval over which this relationship is established. For a purity method, the range must cover from the quantitation limit to above the nominal concentration.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, ranging from the Limit of Quantitation (LOQ, e.g., 0.05%) to 150% of the nominal test concentration (e.g., 50, 80, 100, 120, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residuals: The data points should be randomly scattered around the regression line.

  • Range: The specified range is validated by confirming that the method provides acceptable linearity, accuracy, and precision within that range.[12]

Concentration (µg/mL)Mean Peak Area (n=3)
50251,500
80402,800
100501,200
120603,500
150752,100
0.9998
Accuracy (Recovery)

Causality: Accuracy measures the closeness of the test results to the true value. It is determined by applying the method to samples with known amounts of the analyte. For a purity assay, this is typically done by spiking a sample matrix with known quantities of the reference standard.

Experimental Protocol:

  • Prepare samples (e.g., a placebo or a batch of the product) spiked with the analyte at three concentration levels across the range (e.g., 80%, 100%, and 120%).

  • Prepare each level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery.

    • Recovery (%) = (Amount Found / Amount Added) * 100

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.[12]

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[12]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.0%

  • Intermediate Precision: RSD ≤ 2.0%

Detection Limit (LOD) and Quantitation Limit (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for an impurity method.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of a blank injection.

  • LOD: The concentration that yields a S/N ratio of 3:1.

  • LOQ: The concentration that yields a S/N ratio of 10:1.

  • The LOQ concentration must be verified by injecting samples at this concentration and confirming that the accuracy and precision meet acceptance criteria (e.g., recovery 80-120%, RSD ≤ 10%).

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] It provides an indication of the method's reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Parameters to Vary:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 2 °C)

    • Mobile Phase pH / Composition (e.g., ± 2% organic)

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not significantly change, demonstrating the method's reliability.

Caption: Key parameters in the HPLC method validation logical flow.

Conclusion

This guide has detailed a systematic, comparative approach to developing and validating a robust HPLC method for the purity determination of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride. By grounding our experimental design in the scientific principles of chromatography and the rigorous framework of the ICH Q2(R2) guideline, we have established a self-validating system. The comparison of columns and mobile phases justifies the selection of an optimized method, while the step-by-step validation protocol provides a clear and actionable template for laboratory execution. Adherence to this comprehensive strategy ensures that the resulting analytical method is not only compliant with global regulatory expectations but is also scientifically sound, reliable, and fit for its intended purpose in a pharmaceutical quality control environment.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) Source: ResearchGate URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils Source: ResearchGate URL: [Link]

  • Title: [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Source: Welch Materials, Inc. URL: [Link]

  • Title: The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles Source: Masaryk University URL: [Link]

Sources

Comparative

4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride vs 4-chloro-6-(piperidin-4-yloxy)pyrimidine reactivity

The Chemoselectivity Conundrum: A Technical Guide to Azetidinyl vs. Piperidinyl Chloropyrimidine Scaffolds The synthesis of targeted therapeutics, such as kinase inhibitors and GPCR modulators, frequently relies on 4-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemoselectivity Conundrum: A Technical Guide to Azetidinyl vs. Piperidinyl Chloropyrimidine Scaffolds

The synthesis of targeted therapeutics, such as kinase inhibitors and GPCR modulators, frequently relies on 4-aminoalkoxy-6-chloropyrimidines as foundational building blocks. The selection of the cyclic amine linker—specifically, the 4-membered azetidine versus the 6-membered piperidine—dictates not only the spatial trajectory of the attached pharmacophores but also the synthetic handling of the intermediate[1]. This guide provides a mechanistic and practical comparison between 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride and 4-chloro-6-(piperidin-4-yloxy)pyrimidine , focusing on their divergent reactivity, chemoselective functionalization, and laboratory handling.

Mechanistic Divergence: Structure and Electronics

While both building blocks share an electrophilic 4-chloro-6-alkoxypyrimidine core, their saturated nitrogen heterocycles present distinct electronic and steric environments that demand different synthetic strategies.

Ring Strain and Basicity

  • Azetidine Core (Compound A): The 4-membered ring possesses significant angle strain (~26 kcal/mol). The nitrogen atom is less sterically hindered but slightly less basic (pKa ~10.4) than a standard secondary amine. Because the free base is highly reactive and prone to intermolecular self-condensation with the chloropyrimidine core of adjacent molecules, this building block is commercially supplied as a hydrochloride salt . The protonation effectively masks the amine's nucleophilicity, ensuring long-term shelf stability.

  • Piperidine Core (Compound B): The 6-membered chair conformation is virtually strain-free. The amine is more basic (pKa ~11.2) and typically handled as a free base. However, if left unprotected and exposed to heat, it will undergo rapid oligomerization.

Pyrimidine Core Reactivity (SNAr) The C-Cl bond in these pyrimidines is highly activated for Nucleophilic Aromatic Substitution (SNAr). Quantum mechanical (QM) analyses demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) of dichloropyrimidines is predominantly localized at the C-4 and C-6 positions, facilitating rapid attack by incoming nucleophiles[2]. The presence of the electron-donating ether linkage at C-4 slightly raises the LUMO energy compared to a pure 4,6-dichloropyrimidine, but the C-6 chlorine remains highly susceptible to displacement by amines, anilines, and alkoxides[3].

Reactivity Core Chloropyrimidine Ether Amine Scaffold PathA N-Functionalization (Acylation/Alkylation) Core->PathA Electrophile, Base Kinetic Control (0°C) PathB C-Functionalization (SNAr / Cross-Coupling) Core->PathB Nucleophile/Boronic Acid Thermodynamic Control (Heat) ProdA N-Substituted Chloropyrimidine PathA->ProdA ProdB C6-Substituted Secondary Amine PathB->ProdB Requires N-Protection

Divergent chemoselective functionalization pathways for aminoalkoxy-chloropyrimidines.

Quantitative Profiling

To guide synthetic planning, the following table summarizes the key physicochemical and reactivity metrics of both scaffolds.

Property / Metric4-(Azetidin-3-yloxy)-6-chloropyrimidine HCl4-chloro-6-(piperidin-4-yloxy)pyrimidineCausality / Impact on Synthesis
Supplied Form Hydrochloride SaltFree Base (typically)HCl salt requires stoichiometric base for N-functionalization.
Amine pKa (est.) ~10.4~11.2Piperidine is a stronger nucleophile; azetidine requires stronger electrophiles.
Ring Conformation Puckered (Rigid)Chair (Flexible)Azetidine restricts spatial arrangement, often improving target binding affinity[1].
SNAr Reactivity HighHighBoth require N-protection if high-temperature SNAr is the first synthetic step.
Storage Stability Excellent (as HCl salt)Moderate (prone to oligomerization)Free base piperidines should be stored at -20°C under inert atmosphere.

Protocol Engineering: Self-Validating Systems

The primary challenge when working with these bifunctional molecules is preventing polymerization. The following protocols are engineered with built-in causality and self-validation mechanisms to ensure chemoselectivity.

Protocol A: Chemoselective N-Acylation of 4-(Azetidin-3-yloxy)-6-chloropyrimidine HCl

Objective: Functionalize the azetidine nitrogen while preserving the reactive C-6 chlorine for subsequent cross-coupling. Causality: By operating at 0°C, the reaction is placed under strict kinetic control. The highly nucleophilic free amine reacts instantaneously with the acyl chloride, whereas the SNAr reaction at the pyrimidine core has a higher activation energy barrier and is suppressed at this temperature.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 mmol of 4-(Azetidin-3-yloxy)-6-chloropyrimidine HCl in 10 mL of anhydrous Dichloromethane (DCM) under N2. Rationale: DCM provides excellent solubility for the resulting free base and does not participate in nucleophilic side reactions.

  • Base Addition: Add 2.1 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C. Rationale: 1.0 eq is consumed to neutralize the HCl salt, liberating the free azetidine. The remaining 1.1 eq acts as a non-nucleophilic acid scavenger for the subsequent acylation.

  • Electrophile Addition: Slowly add 1.05 mmol of the desired acyl chloride.

  • Reaction & Validation: Stir for 1 hour at 0°C.

    • Self-Validation Check: Quench a 10 µL aliquot in methanol and analyze via LCMS. The protocol is validated if the chromatogram shows >95% conversion to a single peak where the mass spectrum exhibits a distinct 3:1 isotopic ratio (M : M+2) , confirming the preservation of the pyrimidine chlorine atom.

  • Workup: Wash with saturated aqueous NaHCO3 to remove DIPEA·HCl salts, dry over Na2SO4, and concentrate.

Workflow Step1 Suspend Azetidine HCl salt in anhydrous DCM Step2 Add 2.1 eq DIPEA at 0°C (Liberate free base & scavenge acid) Step1->Step2 Step3 Dropwise addition of Acyl Chloride (1.05 eq) Step2->Step3 Step4 Stir 1h at 0°C (Kinetic Control prevents SNAr) Step3->Step4 Step5 LCMS Validation (Confirm 3:1 Cl isotope pattern) Step4->Step5

Self-validating workflow for chemoselective N-acylation of the azetidine HCl salt.

Protocol B: SNAr Amination of 4-chloro-6-(piperidin-4-yloxy)pyrimidine

Objective: Displace the C-6 chlorine with an exogenous aniline derivative. Causality: Because this reaction requires elevated temperatures (typically 80-100°C), the piperidine nitrogen must be protected (e.g., as an N-Boc derivative) prior to the reaction. If the free base is used, the molecule will rapidly self-condense.

Step-by-Step Methodology:

  • Pre-requisite: Ensure the piperidine nitrogen is Boc-protected (forming tert-butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate).

  • Reaction Setup: Combine 1.0 mmol of the N-Boc protected building block, 1.2 mmol of the target aniline, and 2.0 mmol of DIPEA in 5 mL of 1-butanol. Rationale: 1-butanol provides a high boiling point and stabilizes the polar transition state of the SNAr reaction.

  • Heating: Heat the mixture to 90°C for 12 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting material UV spot and the emergence of a more polar, highly UV-active spot (due to the extended conjugation of the newly formed aniline-pyrimidine system) validates the substitution.

  • Deprotection: Post-workup, treat the isolated intermediate with 20% TFA in DCM for 2 hours at room temperature to reveal the free piperidine for downstream processing.

References

  • WuXi Biology. "QM Magic Class | Chapter 29: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec. URL:[Link]

  • "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." National Institutes of Health (NIH). URL:[Link]

  • "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Validation

Comprehensive Mass Spectrometry Fragmentation Guide: 4-(Azetidin-3-yloxy)-6-chloropyrimidine Hydrochloride vs. Structural Analogs

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the structural elucidation of novel heterocyclic building blocks. Halogenated pyrimidine-azetidine linkers, such as 4-(Azeti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the structural elucidation of novel heterocyclic building blocks. Halogenated pyrimidine-azetidine linkers, such as 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride , are highly valued scaffolds in medicinal chemistry for designing kinase inhibitors and GPCR modulators.

This guide provides an objective, in-depth comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of this compound against its free base and structural isomers. By understanding the causality behind these fragmentation pathways, researchers can build self-validating analytical protocols for metabolite identification and quality control.

Chemical Context and Ionization Causality

The target molecule, 4-(Azetidin-3-yloxy)-6-chloropyrimidine, consists of an electron-deficient pyrimidine ring, a bridging ether oxygen, a strained four-membered azetidine ring, and a chlorine atom.

In positive electrospray ionization (ESI+), the hydrochloride salt dissociates in solution. The mass spectrometer detects the protonated free base [M+H]+ . The site of protonation dictates the subsequent collision-induced dissociation (CID) pathways. Protonation primarily occurs at the most basic sites: the secondary amine of the azetidine ring or the pyrimidine nitrogens. The distribution of these protomers directly influences whether the molecule fragments via ether bond cleavage or pyrimidine ring opening [1].

Comparative Analogs Evaluated

To provide a comprehensive performance baseline, we compare the target compound against two alternatives:

  • The Free Base: 4-(Azetidin-3-yloxy)-6-chloropyrimidine (Evaluating handling, solubility, and ionization efficiency).

  • The Positional Isomer: 2-(Azetidin-3-yloxy)-6-chloropyrimidine (Evaluating fragmentation kinetics and diagnostic ions).

Comparative Fragmentation Analysis

The fragmentation of substituted pyrimidines is largely dictated by the nature and position of the substituents [2]. For our target compound, the isotopic signature of chlorine ( 35Cl and 37Cl in a ~3:1 ratio) provides a built-in validation mechanism for identifying chlorine-retaining fragments.

Table 1: Diagnostic ESI-MS/MS Product Ions (Precursor [M+H]+=186.04/188.04 )
Fragment DesignationExact Mass ( m/z )Isotopic PatternStructural Origin & Causality
[M+H]+ Precursor 186.04 / 188.043:1 ( 35Cl / 37Cl )Protonated molecular ion.
Azetidine Cation 58.06None (No Cl)Cleavage of the C-O ether bond. Charge localization on the basic azetidine nitrogen. Highly abundant at low Collision Energy (CE).
Pyrimidinol Cation 131.00 / 133.003:1 ( 35Cl / 37Cl )Complementary to the azetidine loss. Charge localization on the pyrimidine ring.
[M+H−HCl]+ 150.06None (Cl lost)Elimination of HCl (36 Da). Driven by the formation of a stabilized conjugated system.
Pyrimidine Cleavage 104.00 / 106.003:1 ( 35Cl / 37Cl )Loss of HCN (27 Da) from the pyrimidinol fragment, a classic retro-cycloaddition process in pyrimidines[3].
Table 2: Performance and Analytical Comparison
Parameter4-Substituted HCl Salt (Target)4-Substituted Free Base2-Substituted Isomer
Aqueous Solubility Excellent (>50 mg/mL)Poor (<5 mg/mL)Moderate
ESI+ Ionization Efficiency High (Pre-formed ions in LC buffer)Moderate (Requires acidic modifiers)High
Ether Bond Stability (CID) Cleaves at CE ~25 eVCleaves at CE ~25 eVCleaves at CE ~15 eV (More labile)
Primary Diagnostic Ion m/z 131.00 (Stable) m/z 131.00 (Stable) m/z 58.06 (Dominant)

Causality Insight: The 2-substituted isomer fragments at a significantly lower collision energy than the 4-substituted target. This is because the ether oxygen at the 2-position is flanked by two electron-withdrawing pyrimidine nitrogens, making the C-O bond more susceptible to heterolytic cleavage during CID. This kinetic difference allows for unambiguous differentiation between the isomers using energy-resolved mass spectrometry (ERMS).

Mechanistic Fragmentation Pathways

To visualize the self-validating logic of the fragmentation, we map the pathways using Graphviz. The loss of the azetidine ring is analogous to the well-documented fragmentation of cyclic amines, where ring strain and basicity drive the expulsion of the neutral or ionic ring system [4].

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 186 (35Cl) / 188 (37Cl) Azetidine Azetidine Cation m/z 58 Precursor->Azetidine C-O Cleavage (Charge on Azetidine) Pyrimidinol Pyrimidinol Cation m/z 131 / 133 Precursor->Pyrimidinol C-O Cleavage (Charge on Pyrimidine) LossHCl [M+H - HCl]+ m/z 150 Precursor->LossHCl -HCl (36 Da) RingOpen Pyrimidine Cleavage m/z 104 / 106 Pyrimidinol->RingOpen -HCN (27 Da) Retro-cycloaddition

Mechanistic MS/MS fragmentation pathways of protonated 4-(Azetidin-3-yloxy)-6-chloropyrimidine.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol is designed to self-validate by using the isotopic signature of chlorine as an internal quality control check.

Step 1: Sample Preparation
  • Weigh 1.0 mg of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride.

  • Dissolve in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) to create a 1 mg/mL stock. Note: The HCl salt ensures immediate and complete dissolution compared to the free base.

  • Dilute the stock to a working concentration of 1 µg/mL using 0.1% Formic Acid in Water. The formic acid ensures complete protonation of the azetidine nitrogen.

Step 2: Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality: The gradient ensures that any unreacted pyrimidine precursors or degradation products (like the hydrolyzed pyrimidinol) are chromatographically separated from the intact target molecule before entering the MS source.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters
  • Source Settings: Positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • MS1 Scan: Scan range m/z 100–300.

    • Validation Check: Confirm the presence of m/z 186.04 and 188.04 in a 3:1 ratio. If the ratio deviates, the system may be suffering from isobaric interference.

  • MS2 (CID) Scan: Isolate m/z 186.04 (Isolation window: 1.0 Da).

  • Collision Energy (CE) Ramping: Apply a CE ramp from 10 eV to 40 eV using Argon as the collision gas.

    • Validation Check: At 15 eV, m/z 131 should appear. At 30 eV, m/z 58 should dominate.

LCMS_Workflow Prep Sample Prep (0.1% FA) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Source (Protonation) LC->ESI Q1 Q1 Isolation (m/z 186.04) ESI->Q1 CID CID Cell (10-40 eV Ramp) Q1->CID TOF High-Res Detection (Isotope Check) CID->TOF

Step-by-step analytical workflow for self-validating ESI-MS/MS data acquisition.

Conclusion

For researchers developing novel therapeutics, the choice between structural isomers and salt forms is critical. 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride offers superior handling and ionization efficiency over its free base. Furthermore, its MS/MS fragmentation pattern—specifically the energy required to cleave the C-O ether bond yielding the m/z 131 and m/z 58 fragments—serves as a definitive diagnostic tool to distinguish it from its 2-substituted positional isomer. By leveraging the predictable gas-phase chemistry of pyrimidines and cyclic amines, scientists can confidently utilize these fragmentation rules for rapid structural verification.

References

  • Xu, G., et al. "Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers." LCGC International, 2026. Available at:[Link]

  • Bosi, S., et al. "Gas-phase fragmentation of protonated C60-pyrimidine derivatives." PubMed, 2009. Available at: [Link]

  • RSC Publishing. "Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine." Physical Chemistry Chemical Physics, 2020. Available at:[Link]

Comparative

Application Guide: Optimizing Leaving Group Efficacy in 4-(Azetidin-3-yloxy)-6-chloropyrimidine Derivatives

Executive Summary The 4,6-disubstituted pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, particularly in the development of targeted kinase inhibitors. The synthesis of these complex molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,6-disubstituted pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, particularly in the development of targeted kinase inhibitors. The synthesis of these complex molecules relies heavily on sequential Nucleophilic Aromatic Substitution (SNAr) reactions. As a crucial intermediate, 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride presents unique synthetic challenges and opportunities. This guide provides a comprehensive, data-driven comparison of leaving group efficacies at the pyrimidine 6-position, offering researchers actionable insights into optimizing reaction kinetics, regioselectivity, and overall synthetic yields.

Mechanistic Foundation: The SNAr "Element Effect"

To optimize a substitution reaction, one must first understand its kinetic bottlenecks. Unlike aliphatic SN1 or SN2 reactions where carbon-halogen bond cleavage is the rate-determining step (RDS), the SNAr reaction on an electron-deficient pyrimidine proceeds via a two-step addition-elimination mechanism[1].

The RDS in this pathway is the initial attack of the nucleophile, which disrupts aromaticity to form a negatively charged carbanion intermediate known as the Meisenheimer Complex [1]. Because bond breaking occurs after the RDS, the leaving group's ability to withdraw electron density (via inductive effects) and stabilize the transition state is far more critical than its bond dissociation energy[2]. This phenomenon is known as the "Element Effect," which dictates that highly electronegative leaving groups accelerate the reaction[2].

SNAr_Mechanism Substrate 4-(Azetidin-3-yloxy)- 6-X-pyrimidine Attack Nucleophilic Attack (Rate-Determining) Substrate->Attack + Nu⁻ Meisenheimer Meisenheimer Complex (Carbanion) Attack->Meisenheimer Elimination Leaving Group Departure Meisenheimer->Elimination Fast Product 4,6-Disubstituted Pyrimidine Elimination->Product - X⁻

Figure 1: Addition-Elimination S_NAr Mechanism via the Meisenheimer Complex.

Comparative Analysis of Leaving Groups at the 6-Position

When designing a synthetic route utilizing 4-(Azetidin-3-yloxy)-pyrimidine, the choice of the leaving group (X) at the 6-position dictates the required reaction conditions.

  • Fluoro (-F): Due to fluorine's extreme electronegativity (3.98), it heavily polarizes the C-F bond, drastically lowering the activation energy required to form the Meisenheimer complex[2]. Fluorine is often orders of magnitude faster than other halogens in SNAr[1]. However, its extreme reactivity can lead to poor regioselectivity and unwanted hydrolysis if trace water is present.

  • Methylsulfonyl (-SO2Me): The sulfone group is an exceptional leaving group for pyrimidine SNAr. It is highly electron-withdrawing and provides exquisite regiocontrol[3]. It is frequently used to reverse site selectivity or force difficult substitutions[4]. The primary drawback is synthetic accessibility, as it typically requires a multi-step thiolation and subsequent oxidation sequence.

  • Chloro (-Cl): The industry standard. Chlorine offers a "Goldilocks" balance: it is electronegative enough to facilitate SNAr under moderate heating, yet stable enough to allow the 4-(Azetidin-3-yloxy)-6-chloropyrimidine intermediate to be isolated, converted to an HCl salt, and stored indefinitely[1].

  • Bromo (-Br) / Iodo (-I): Counterintuitively, while excellent for SN2, bromides and iodides are poor leaving groups for SNAr[1]. Their lower electronegativity fails to adequately stabilize the incoming negative charge during the RDS[2].

Table 1: Quantitative Comparison of Leaving Group Efficacy
Leaving Group (X)Relative SNAr ReactivityPauling ElectronegativitySynthetic AccessibilityTypical Amination TempPrimary Advantage
-F > 1000x3.98Moderate20°C – 50°CMaximum reactivity for sterically hindered nucleophiles.
-SO2Me ~ 100xN/A (Strong EWG)Low (Requires oxidation)50°C – 80°CExceptional regiocontrol and high conversion rates.
-Cl 1x (Baseline)3.16High (Direct from di-halo)80°C – 120°COptimal balance of stability, cost, and reactivity.
-Br ~ 0.8x2.96High90°C – 130°CUseful only if orthogonal cross-coupling is planned later.

Experimental Methodology: Self-Validating Amination Protocol

To translate these principles into practice, the following protocol details the amination of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride with a standard primary amine. As an Application Scientist, I have designed this workflow not just as a list of steps, but as a self-validating system where each chemical choice serves a specific mechanistic purpose.

Exp_Workflow Prep 1. Reagent Prep (Pyrimidine HCl + Amine + DIPEA) Reaction 2. S_NAr Reaction (NMP, 90°C, 4-12h) Prep->Reaction Monitor 3. LC-MS Monitoring (Check for Mass + Purity) Reaction->Monitor Monitor->Reaction Incomplete Quench 4. Aqueous Quench (H2O/EtOAc Extraction) Monitor->Quench Complete Purify 5. Flash Chromatography (Isolate Product) Quench->Purify

Figure 2: Self-validating experimental workflow for pyrimidine amination.

Step-by-Step Protocol & Causality

1. Reagent Preparation & Stoichiometry

  • Action: To a dry reaction vial, add 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride (1.0 eq), the amine nucleophile (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Causality: The starting material is an HCl salt. Using exactly 3.0 equivalents of DIPEA is mandatory. Equivalent 1 neutralizes the azetidine hydrochloride, liberating the free amine to ensure substrate solubility. Equivalent 2 acts as the acid scavenger for the HCl generated during the SNAr reaction. Equivalent 3 provides a thermodynamic buffer to maintain a highly basic environment, preventing the attacking amine nucleophile from becoming protonated and losing its nucleophilicity.

2. Solvent Selection and Reaction Execution

  • Action: Suspend the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.3 M concentration). Heat to 90°C under an inert atmosphere.

  • Causality: NMP is selected over protic solvents (like ethanol). As a polar aprotic solvent, NMP excellently solvates the highly polarized Meisenheimer transition state, stabilizing the developing negative charge without hydrogen-bonding to the incoming nucleophile (which would dampen its reactivity).

3. In-Process Control (IPC)

  • Action: Sample the reaction at 4 hours for LC-MS analysis.

  • Causality: The reaction is self-validating when the disappearance of the starting material mass (M+H) correlates precisely with the appearance of the product mass. The absence of an [M+H - Cl + OH] peak validates that the anhydrous NMP successfully prevented competitive hydrolysis.

4. Quenching and Extraction

  • Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash strictly with 5% aqueous LiCl solution (3x).

  • Causality: Quenching with aqueous LiCl crashes out the highly lipophilic product into the organic phase while selectively pulling the NMP solvent, DIPEA·HCl salts, and unreacted polar amines into the aqueous layer. This specific wash sequence validates the purity of the crude organic phase prior to chromatography.

Conclusion

While fluorine and methylsulfonyl groups offer superior kinetic profiles for SNAr reactions[2][3], the 6-chloro derivative remains the optimal choice for scaling 4-(Azetidin-3-yloxy)-pyrimidine intermediates. By understanding the addition-elimination mechanism and applying rigorous stoichiometric and solvent controls, researchers can drive the less reactive chloro-leaving group to full conversion, bypassing the need for hazardous fluorinations or tedious sulfone oxidations.

Sources

Validation

A Comparative Guide to LC-MS Analysis and Impurity Profiling of 4-(Azetidin-3-yloxy)-6-chloropyrimidine Hydrochloride

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2][3] The presence of impurities, even in trace amounts, can introduce unwanted pharmacological or toxicological effects, potentially compromising patient safety and the therapeutic efficacy of the final drug product.[1][3][4] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to identify and quantify these unwanted substances.[4][5]

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive impurity profiling of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride, a heterocyclic building block pertinent to modern medicinal chemistry. We will explore the causality behind experimental choices, from forced degradation studies that reveal potential degradants to the nuanced selection of LC-MS techniques for both identification and quantification, providing researchers and drug development professionals with a robust framework for analysis.

Chapter 1: Understanding the Analyte and Its Potential Impurities

4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride is a substituted pyrimidine derivative. Its core structure consists of a chloropyrimidine ring linked to an azetidine moiety via an ether bond. This structure presents several potential sites for chemical transformation, leading to the formation of impurities during synthesis or degradation.

Potential Sources of Impurities:

  • Synthesis-Related Impurities: These can include unreacted starting materials, intermediates from incomplete reactions, or by-products from side reactions. For instance, impurities could arise from reactants used in the synthesis of the pyrimidine ring or the azetidine group.[6][7]

  • Degradation-Related Impurities: The molecule's stability can be compromised by environmental factors, leading to degradation.[2] Key degradation pathways to investigate include:

    • Hydrolysis: The ether linkage and the chloro-substituent on the pyrimidine ring are susceptible to hydrolysis under acidic or basic conditions.

    • Oxidation: The nitrogen atoms in the pyrimidine and azetidine rings can be susceptible to oxidation.

    • Photolysis: Exposure to light can induce degradation, a common phenomenon for heterocyclic compounds.

    • Thermal Degradation: High temperatures can cause decomposition of the molecule.

Chapter 2: The Foundation of Profiling: Forced Degradation Studies

To develop a truly "stability-indicating" analytical method, one must first understand how the molecule degrades. Forced degradation (or stress testing) is a systematic process where the drug substance is exposed to conditions more severe than accelerated stability testing to generate potential degradation products.[8][9] This process is fundamental for identifying degradation pathways and ensuring the analytical method can separate degradants from the parent API.[10][11]

Experimental Protocol: Forced Degradation of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride

Objective: To generate likely degradation products and establish the specificity of the analytical method. The goal is to achieve 5-20% degradation of the API.[8]

Methodology:

  • Sample Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 70°C for 35-40 minutes.[12] Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 70°C for 35-40 minutes.[12] Cool, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 24 hours.[12] Dilute with the mobile phase.

  • Thermal Degradation: Store the solid API in a hot air oven at 70°C for 6 hours.[12] Dissolve the stressed sample in a suitable solvent and dilute with the mobile phase.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[13] A parallel sample should be stored in the dark as a control. Dissolve and dilute as above.

  • Control Sample: Prepare a solution of the unstressed API at the same concentration.

  • Analysis: Analyze all samples by LC-MS to identify the peaks corresponding to degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acidic (0.1N HCl, 70°C) API->Acid Base Alkaline (0.1N NaOH, 70°C) API->Base Oxid Oxidative (3% H₂O₂, RT) API->Oxid Therm Thermal (Solid, 70°C) Photo Photolytic (ICH Q1B) Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Dissolve & Dilute Photo->Neutralize Dissolve & Dilute LCMS LC-MS Analysis Neutralize->LCMS Compare Compare Stressed vs. Control LCMS->Compare

Forced degradation study workflow.

Chapter 3: Comparative LC-MS Methodologies

The choice of an LC-MS platform is dictated by the analytical goal. For impurity profiling, a dual approach is often most effective: High-Resolution Mass Spectrometry (HRMS) for the identification and structural elucidation of unknown impurities, and Triple Quadrupole Mass Spectrometry (MS/MS) for sensitive and specific quantification of known impurities.

Method A: High-Resolution LC-MS (Q-TOF/Orbitrap) for Impurity Identification

Causality: HRMS instruments provide highly accurate mass measurements (typically <5 ppm), which allows for the confident determination of the elemental composition of an unknown impurity. This is the first and most critical step in identifying a new chemical entity without a reference standard.

  • Chromatographic Conditions:

    • Rationale: A reversed-phase C18 column is chosen for its versatility in retaining moderately polar compounds like the analyte and its potential impurities. A small particle size (e.g., 1.8 µm) enhances peak efficiency and resolution.[14] Formic acid is a common mobile phase additive that aids in the protonation of analytes for positive mode ESI and is compatible with MS.[14]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[14]

    • Mobile Phase A: 0.1% formic acid in water.[14]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[14]

    • Gradient: Linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions (Q-TOF/Orbitrap):

    • Rationale: Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar, thermally labile molecules. Positive mode is chosen because the nitrogen atoms in the pyrimidine and azetidine rings are readily protonated.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full Scan MS and data-dependent MS/MS (dd-MS2).

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Desolvation gas at 600 L/hr.[14]

Method B: Triple Quadrupole LC-MS/MS (QqQ) for Impurity Quantification

Causality: Triple quadrupole instruments operating in Multiple Reaction Monitoring (MRM) mode offer unparalleled sensitivity and selectivity for quantification. By monitoring a specific precursor-to-product ion transition, the instrument can effectively filter out background noise, allowing for the detection and quantification of impurities at very low levels, which is essential for adhering to regulatory limits.

  • Chromatographic Conditions:

    • Rationale: The same chromatographic conditions as Method A can be used to ensure a seamless transition from identification to quantification. This allows for consistent retention times and separation profiles.

    • (Refer to Chromatographic Conditions in Method A)

  • Mass Spectrometry Conditions (QqQ):

    • Rationale: The goal here is not to discover unknowns, but to precisely measure knowns. MRM is the ideal scan mode for this. Precursor ions (the protonated molecule, [M+H]⁺) and their characteristic product ions (fragments) must be determined beforehand by infusing a standard of the impurity or from the data acquired in Method A.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor/product ion pairs for the API and each impurity must be optimized. For example:

      • API: m/z 214.1 -> [Fragment 1], m/z 214.1 -> [Fragment 2]

      • Impurity X: m/z [M+H]⁺ -> [Fragment A], m/z [M+H]⁺ -> [Fragment B]

    • Dwell Time: 100 ms per transition.

    • Collision Energy: Optimized for each transition.

    • (Other source parameters like voltages and temperatures would be similar to Method A, but optimized for maximum signal for the specific MRM transitions).

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_methodA Method A: Identification cluster_methodB Method B: Quantification Sample Stressed Sample HPLC C18 Column Gradient Elution Sample->HPLC ESI ESI Source (Positive Ionization) HPLC->ESI QTOF Q-TOF / Orbitrap ESI->QTOF QqQ Triple Quadrupole (QqQ) ESI->QqQ FullScan Full Scan (Accurate Mass) QTOF->FullScan ddMS2 dd-MS² (Fragmentation) QTOF->ddMS2 MRM MRM Scan (Precursor -> Product) QqQ->MRM

Comparison of LC-MS analytical workflows.

Chapter 4: Data Analysis and Performance Comparison

The data generated from each method requires a distinct analysis workflow.

  • Method A (Identification): The workflow involves extracting chromatograms for potential impurities, determining their accurate mass to generate a molecular formula, and interpreting the MS/MS fragmentation pattern to propose a chemical structure.

  • Method B (Quantification): This workflow is built on creating a calibration curve from reference standards of the impurities. The peak areas of the impurities in the sample are then used to calculate their concentration, ensuring they fall below the reporting, identification, and qualification thresholds defined by ICH Q3A(R2).

Performance Comparison Table
ParameterMethod A: LC-HRMS (Q-TOF/Orbitrap)Method B: LC-MS/MS (QqQ)Causality & Justification
Primary Application Identification & Structural Elucidation of UnknownsQuantification of Known AnalytesHRMS provides accurate mass for formula determination; QqQ in MRM mode provides superior sensitivity and selectivity for measurement.
Selectivity Moderate to High (based on mass resolution)Very High (based on specific mass transitions)MRM is a chemical filter, significantly reducing noise and matrix interference compared to a full scan.
Sensitivity (LOD/LOQ) Good (low ng/mL to pg/mL)Excellent (low pg/mL to fg/mL)The targeted nature of MRM allows for longer dwell times on specific ions, enhancing signal-to-noise.
Linear Dynamic Range ~3-4 orders of magnitude~4-6 orders of magnitude The absence of detector saturation and high specificity in MRM mode typically allows for a wider linear range.
Data Output Complex (Full spectra require deconvolution)Simple (Peak areas for target analytes)HRMS generates large, information-rich datasets. QqQ produces quantitative results for a pre-defined list of compounds.
Ideal Use Case Forced degradation studies, early-phase development, unknown impurity investigation.Routine QC, stability testing, validation, bioanalysis.Use HRMS when you don't know what you're looking for; use QqQ when you know what you need to measure.

Conclusion and Recommendations

A comprehensive impurity profiling strategy for 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride necessitates a multi-faceted approach. The foundation of this strategy is a robust forced degradation study, performed according to ICH guidelines, to produce and understand potential degradation products.

For the analysis itself, a dual-platform LC-MS approach is recommended:

  • During development and for initial characterization: Employ High-Resolution LC-MS (Method A) to identify all potential process- and degradation-related impurities. The accurate mass and fragmentation data are invaluable for structural elucidation.

  • For routine quality control and stability monitoring: Once impurities are identified and synthesized as reference standards, transition to a validated Triple Quadrupole LC-MS/MS method (Method B) . This provides the required sensitivity, selectivity, and robustness for precise quantification to ensure lot-to-lot consistency and compliance with regulatory standards.

By leveraging the strengths of each technique, researchers and drug developers can build a complete and accurate impurity profile, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. (2026, February 15). Vertex AI Search.
  • Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications. (2025, December).
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14).
  • Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Deriv
  • Impurity Profiling | Active Pharmaceutical Ingredients.
  • Recent trends in the impurity profile of pharmaceuticals.
  • Impurity Profiling: Theory and Practice. PharmaInfo.
  • ICH GUIDELINES: STRESS DEGRAD
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Sankhe, P., et al. (2020, April 1). Synthesis and Characterization of Cilostazol Impurity A. International Journal of Pharmaceutical Sciences and Research, 12(4), 2126-2131.
  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. The Royal Society of Chemistry.
  • CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. (2018).

Sources

Safety & Regulatory Compliance

Safety

4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride proper disposal procedures

4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride is a highly specialized bifunctional building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride is a highly specialized bifunctional building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and other targeted therapeutics. Due to its unique structural features—a strained azetidine ring, a reactive chloropyrimidine moiety, and a hydrochloride salt form—its handling and disposal require stringent, causality-driven safety protocols.

As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between standard Safety Data Sheets (SDS) and real-world laboratory operations. This document provides actionable, self-validating procedures to ensure regulatory compliance, environmental safety, and personnel protection.

Chemical Profiling & Risk Assessment

To handle and dispose of a chemical safely, one must first understand the mechanistic reasons behind its hazards.

  • Halogenated Nature: The presence of the covalently bound chlorine atom on the pyrimidine ring dictates that all downstream waste containing this compound must be classified as halogenated organic waste . Improper incineration of halogenated compounds at low temperatures can lead to the formation of highly toxic dioxins and furans [1].

  • Hydrochloride Salt (Acidity): As an HCl salt, the compound is hygroscopic and will readily dissolve in aqueous solutions, lowering the pH. If mixed with strong bases during disposal, it can undergo rapid, exothermic neutralization.

  • Reactivity Profile: The 6-chloro position on the pyrimidine ring is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). It can react with ambient nucleophiles (including biological amines in the skin or respiratory tract), making it a potent irritant and potential sensitizer [2].

Table 1: Physicochemical Hazards & Required PPE
Hazard VectorMechanistic CauseRequired PPE & Engineering Control
Inhalation Fine powder aerosolization; potential HCl off-gassing if heated.Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity >100 fpm); N95 or P100 particulate respirator for bulk transfers.
Dermal Exposure SN​Ar reactivity with epidermal proteins; acidic salt irritation.Double-layered Nitrile gloves (min 5 mil thickness). If handling in DCM/Chloroform, use Butyl rubber over-gloves.
Environmental Halogenated organic toxicity; aquatic toxicity.Complete segregation from standard municipal or non-halogenated waste streams.

Waste Segregation & Disposal Workflows

The disposal of 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride must comply with the Resource Conservation and Recovery Act (RCRA) guidelines for halogenated laboratory waste [3]. The core principle is strict segregation to prevent cross-reactivity and to ensure the waste is routed to high-temperature incinerators equipped with scrubbers.

Step-by-Step Disposal Methodology

Protocol A: Solid Waste Disposal (Unused Powder, Contaminated Consumables)

  • Collection: Gather all solid waste (weigh boats, spatulas, Kimwipes, and empty vials) inside the fume hood.

  • Primary Containment: Place the waste into a transparent, heavy-duty polyethylene bag (minimum 4 mil thickness). Seal the bag using a gooseneck tie.

  • Secondary Containment: Place the primary bag into a designated, rigid "Solid Halogenated Waste" container lined with a secondary bag.

  • Labeling: Affix a hazardous waste label immediately. Mark as: "Toxic Solid, Organic Halogenated Waste (Contains 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride)."

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors, Washings)

  • Solvent Identification: Determine the primary solvent. If the compound is dissolved in Dichloromethane (DCM), Chloroform, or even an aqueous/methanol mixture, the entire mixture becomes halogenated waste.

  • pH Adjustment (Aqueous only): If the waste is primarily aqueous, check the pH. Because of the HCl salt, the solution will likely be acidic (pH 2-4). Slowly neutralize to pH 6-8 using 1M NaHCO3​ to prevent acid-catalyzed degradation of the waste carboy. Do not seal the carboy immediately; allow CO2​ gas to evolve and escape.

  • Transfer: Using a secondary containment tray, transfer the liquid into a designated, chemically compatible "Halogenated Liquid Waste" carboy (typically HDPE).

  • Storage: Store the carboy in a flammable storage cabinet or designated waste accumulation area, away from strong oxidizers and strong bases.

DisposalTree Start 4-(Azetidin-3-yloxy)-6-chloropyrimidine HCl Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Washings) Start->Liquid SolidContainer Double-bagged in Compatible Solid Waste Bin Solid->SolidContainer Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Liquid->Halogenated Organic NonHalogenated Non-Halogenated Solvent (e.g., Water, EtOH) Liquid->NonHalogenated Aqueous/Alcohols HaloContainer Halogenated Organic Waste Carboy Halogenated->HaloContainer AqueousContainer Aqueous/Acidic Waste (Neutralize to pH 6-8) NonHalogenated->AqueousContainer Incineration High-Temperature Incineration (EPA/RCRA Compliant) SolidContainer->Incineration HaloContainer->Incineration AqueousContainer->Incineration Treated as Halogenated

Caption: Decision tree for the segregation and disposal of 4-(Azetidin-3-yloxy)-6-chloropyrimidine HCl waste.

Emergency Spill Response Protocol

A spill of this compound, particularly in its dry powder form, presents an acute inhalation hazard and a risk of widespread surface contamination. The following self-validating protocol ensures complete decontamination without exacerbating the chemical risks.

Immediate Action & Containment
  • Assess and Isolate: If the spill is >50g outside a fume hood, evacuate the immediate laboratory area. Allow HVAC systems to clear airborne particulates for 15 minutes before re-entry.

  • Don Advanced PPE: Responders must wear a half-face respirator with P100/Organic Vapor cartridges, chemical-resistant coveralls, and double nitrile gloves.

  • Suppress Aerosolization: Do not dry sweep. Dry sweeping will aerosolize the reactive pyrimidine powder. Instead, gently cover the spill with damp, absorbent pads (dampened with water or a 50/50 water/isopropanol mixture).

Decontamination & Verification
  • Wipe Down: Carefully gather the damp pads, working from the outside of the spill toward the center. Place all pads directly into a hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 1% Sodium Carbonate or dilute soap solution). This serves a dual purpose: it neutralizes residual HCl salt and hydrolyzes trace amounts of the reactive chloropyrimidine, rendering it inactive [4].

  • Final Rinse: Wipe the area with distilled water to remove any alkaline residue.

  • Waste Routing: All materials used in the cleanup (pads, gloves, wipes) must be disposed of as Solid Halogenated Waste .

SpillResponse Spill Spill Detected Assess Assess Size & Risk (Evacuate if >50g) Spill->Assess PPE Don Maximum PPE (Respirator, Nitrile) Assess->PPE Contain Suppress Dust (Wet Wipe Method) PPE->Contain Decon Decontaminate Surface (1% Na2CO3 then Water) Contain->Decon Dispose Transfer to Solid Halogenated Waste Decon->Dispose

Caption: Step-by-step operational workflow for responding to a powder spill.

Long-Term Storage & Stability Considerations

To minimize the generation of degraded, unusable waste, proper storage is critical.

  • Conditions: Store at 2-8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen).

  • Causality: The azetidine ring is susceptible to ring-opening under harsh conditions, and the hygroscopic nature of the HCl salt will draw in atmospheric moisture, leading to slow hydrolysis of the 6-chloro group into a 6-hydroxy impurity. By maintaining a cold, dry, inert environment, the shelf-life is maximized, directly reducing the volume of expired chemical waste that must be processed.

References

  • Environmental Protection Agency (EPA). (2023). Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Retrieved from[Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Chloropyrimidines (Reactivity Profile). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride
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